molecular formula C19H29ClN5O9P B8175925 OP-5244

OP-5244

Cat. No.: B8175925
M. Wt: 537.9 g/mol
InChI Key: BQCRMLSBGAKPFW-RTPDKIPNSA-N
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Description

OP-5244 is a useful research compound. Its molecular formula is C19H29ClN5O9P and its molecular weight is 537.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN5O9P/c1-32-9-19(8-26,35(29,30)31)33-7-12-13(27)14(28)17(34-12)25-16-11(6-21-25)15(23-18(20)24-16)22-10-4-2-3-5-10/h6,10,12-14,17,26-28H,2-5,7-9H2,1H3,(H,22,23,24)(H2,29,30,31)/t12-,13-,14-,17-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCRMLSBGAKPFW-RTPDKIPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CO)(OCC1C(C(C(O1)N2C3=NC(=NC(=C3C=N2)NC4CCCC4)Cl)O)O)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@](CO)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NC(=C3C=N2)NC4CCCC4)Cl)O)O)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN5O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of OP-5244: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-5244 is a potent and orally bioavailable small-molecule inhibitor of CD73, a critical enzyme in the adenosine signaling pathway.[1][2][3] This guide provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular target, downstream effects on immune cells, and its potential as a therapeutic agent in oncology. The information presented is a synthesis of preclinical data from peer-reviewed publications and other scientific sources.

The Adenosinergic Pathway and the Role of CD73

The tumor microenvironment is often characterized by high levels of extracellular adenosine, a potent immunosuppressive molecule.[1][4] Adenosine is generated through the sequential enzymatic degradation of adenosine triphosphate (ATP) by two key cell-surface ecto-enzymes: CD39 and CD73.[5] CD39 converts ATP and adenosine diphosphate (ADP) to adenosine monophosphate (AMP). Subsequently, CD73 (ecto-5'-nucleotidase) hydrolyzes AMP to adenosine.[1][6] This extracellular adenosine then binds to its receptors on various immune cells, leading to the suppression of anti-tumor immune responses.[5]

CD73 is overexpressed in numerous cancer types, and its elevated activity is associated with poor prognosis.[1][2][4] By catalyzing the final step in adenosine production, CD73 plays a pivotal role in creating an immunosuppressive shield that protects tumor cells from immune-mediated destruction.[5][6] Therefore, inhibiting CD73 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.[1][2][4]

This compound: A Potent Inhibitor of CD73

This compound was designed as a highly potent and selective inhibitor of the enzymatic activity of CD73.[1][2] Preclinical studies have demonstrated its ability to effectively block the conversion of AMP to adenosine.[1][3][5]

Quantitative Data on this compound Potency

The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.

ParameterValueCell Line/SystemReference
IC50 0.25 nMRecombinant Human CD73[3]
EC50 0.79 ± 0.38 nMH1568 (NSCLC) cells[3]
EC50 14 nMEMT6 (murine breast cancer) cells[7]
EC50 0.22 nMHuman CD8+ T cells[3]

Table 1: In Vitro Potency of this compound

Pharmacokinetic Properties of this compound

This compound has demonstrated oral bioavailability in preclinical species.

SpeciesDose (p.o.)Cmax (µM)AUC (µM*h)T1/2 (h)Reference
Mouse200 mg/kg42.245.13.3[7]
Rat10 mg/kg0.821.968.5[3]
Dog10 mg/kg1.251.750.82[3]
Cynomolgus Monkey10 mg/kg1.7214.24.6[3]

Table 2: Pharmacokinetic Parameters of this compound

Reversal of Immunosuppression

The primary mechanism by which this compound exerts its anti-tumor effects is by reversing the immunosuppressive effects of adenosine.[1][5] By inhibiting CD73, this compound prevents the production of adenosine, thereby restoring the function of various immune effector cells.[1][3]

Rescue of AMP-Suppressed T-Cell Proliferation and Cytokine Production

In the tumor microenvironment, high levels of AMP can be converted to adenosine by CD73, leading to the suppression of T-cell activity. Preclinical studies have shown that this compound can rescue this AMP-mediated suppression.[3][6]

  • T-Cell Proliferation: In the presence of AMP, the proliferation of CD8+ T cells is significantly inhibited. Treatment with this compound (in the range of 4.1-1000 nM) for 96 hours has been shown to restore the proliferative capacity of these T cells.[3]

  • Cytokine Production: The production of key anti-tumor cytokines, such as interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα), by T cells is also suppressed by AMP-derived adenosine. This compound treatment has been demonstrated to rescue the production of these crucial cytokines.[3]

Signaling Pathways and Experimental Workflows

The Adenosinergic Signaling Pathway

The following diagram illustrates the central role of CD73 in the adenosinergic pathway and the point of intervention for this compound.

Adenosine_Pathway cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP Adenosine Adenosine AMP->Adenosine Adeno_Receptor Adenosine Receptor (e.g., A2A) Adenosine->Adeno_Receptor Binds to Suppression Immunosuppression (Reduced Proliferation & Cytokine Production) Adeno_Receptor->Suppression Leads to CD39 CD39 CD39->ADP CD39->AMP CD73 CD73 CD73->Adenosine OP5244 This compound OP5244->CD73 Inhibits

Caption: The adenosinergic pathway and the inhibitory action of this compound on CD73.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Enzyme_Assay CD73 Enzymatic Assay (Recombinant Protein) Potency Potency Enzyme_Assay->Potency Determine IC50 Cell_Assay Cell-Based Adenosine Production Assay (e.g., H1568, EMT6 cells) Cell_Assay->Potency Determine EC50 TCell_Assay T-Cell Proliferation & Cytokine Production Assay (AMP-Suppressed) Reversal Reversal TCell_Assay->Reversal Assess Reversal of Immunosuppression PK_Study Pharmacokinetic Studies (Mouse, Rat, Dog, Monkey) Bioavailability Bioavailability PK_Study->Bioavailability Determine Oral Bioavailability Efficacy_Study Tumor Model Efficacy (e.g., Syngeneic Mouse Models) AntiTumor AntiTumor Efficacy_Study->AntiTumor Evaluate Anti-Tumor Activity OP5244 This compound OP5244->Enzyme_Assay OP5244->Cell_Assay OP5244->TCell_Assay OP5244->PK_Study OP5244->Efficacy_Study

Caption: A generalized experimental workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound, based on published literature.

CD73 Enzymatic Assay
  • Objective: To determine the in vitro inhibitory potency (IC50) of this compound against recombinant human CD73.

  • Materials:

    • Recombinant human CD73 enzyme.

    • AMP (substrate).

    • This compound (test compound).

    • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2).

    • Malachite green phosphate detection kit or equivalent.

    • 96-well microplate.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 96-well plate, add the recombinant CD73 enzyme to each well, followed by the diluted this compound or vehicle control.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding a fixed concentration of AMP to each well.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction and measure the amount of inorganic phosphate produced using a malachite green-based detection method, reading the absorbance at the appropriate wavelength (e.g., 620-650 nm).

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Adenosine Production Assay
  • Objective: To determine the cellular potency (EC50) of this compound in inhibiting adenosine production by cancer cells.

  • Cell Lines:

    • H1568 (human non-small cell lung cancer)

    • EMT6 (murine breast cancer)

  • Materials:

    • Cultured cancer cells (H1568 or EMT6).

    • AMP.

    • This compound.

    • Cell culture medium.

    • LC-MS/MS system for adenosine quantification.

  • Procedure:

    • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified pre-incubation period.

    • Add a fixed concentration of AMP to the cell culture medium.

    • Incubate for a defined time to allow for the conversion of AMP to adenosine.

    • Collect the cell culture supernatant.

    • Quantify the concentration of adenosine in the supernatant using a validated LC-MS/MS method.

    • Calculate the percentage of inhibition of adenosine production at each this compound concentration and determine the EC50 value.

AMP-Suppressed CD8+ T-Cell Proliferation and Cytokine Production Assay
  • Objective: To assess the ability of this compound to rescue the proliferation and cytokine production of CD8+ T cells suppressed by AMP.

  • Materials:

    • Isolated human peripheral blood CD8+ T cells.

    • T-cell activation reagents (e.g., anti-CD3/CD28 beads).

    • AMP.

    • This compound.

    • Cell proliferation dye (e.g., CFSE).

    • Flow cytometer.

    • ELISA or multiplex bead array for cytokine quantification (e.g., IFNγ, TNFα).

  • Procedure:

    • Label isolated CD8+ T cells with a cell proliferation dye (e.g., CFSE).

    • Activate the T cells using anti-CD3/CD28 beads.

    • Culture the activated T cells in the presence of a suppressive concentration of AMP, with or without a serial dilution of this compound.

    • Incubate the cells for a period of time (e.g., 96 hours).

    • For Proliferation Analysis:

      • Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry.

      • Quantify the percentage of proliferating cells in each condition.

    • For Cytokine Analysis:

      • Collect the cell culture supernatant.

      • Measure the concentration of cytokines (e.g., IFNγ, TNFα) using ELISA or a multiplex bead array.

Conclusion

This compound is a potent and orally bioavailable small-molecule inhibitor of CD73. Its mechanism of action is centered on the blockade of adenosine production within the tumor microenvironment. By inhibiting CD73, this compound effectively reduces the levels of immunosuppressive adenosine, leading to the restoration of anti-tumor immune responses, including the proliferation and cytokine production of effector T cells. The preclinical data strongly support the continued development of this compound as a promising therapeutic agent for the treatment of cancer.

References

OP-5244: A Technical Guide to a Novel CD73 Inhibitor for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of OP-5244, a potent and orally bioavailable small-molecule inhibitor of CD73, for its application in cancer research and drug development. This document details the core mechanism of action, preclinical efficacy, and pharmacokinetic profile of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction: The Role of CD73 in Tumor Immune Evasion

The tumor microenvironment (TME) is a complex ecosystem where cancer cells interact with various non-malignant cells, including immune cells. A key mechanism of tumor immune evasion is the production of adenosine (ADO), a potent immunosuppressive molecule.[1] CD73, also known as ecto-5'-nucleotidase (eN), is a cell surface enzyme that plays a critical role in the extracellular production of adenosine by catalyzing the hydrolysis of adenosine monophosphate (AMP).[2][3]

Overexpressed in a wide range of cancers, elevated CD73 activity leads to high concentrations of adenosine in the TME, which in turn suppresses the activity of crucial anti-tumor immune cells such as CD8+ T cells.[1][2] This immunosuppression is a major obstacle to effective cancer immunotherapy. Therefore, the inhibition of CD73 presents a compelling therapeutic strategy to reverse adenosine-mediated immunosuppression and enhance anti-tumor immunity.[2]

This compound is a novel, potent, and orally bioavailable small-molecule inhibitor of CD73 designed to block the production of immunosuppressive adenosine in the tumor microenvironment.[2][3]

Mechanism of Action of this compound

This compound is a competitive inhibitor of the CD73 enzyme.[1] By binding to CD73, it prevents the hydrolysis of AMP into adenosine. This blockade of adenosine production leads to a reduction of immunosuppressive signals within the TME, thereby restoring and enhancing the function of anti-tumor immune cells.[1][2]

The primary mechanism of action of this compound involves:

  • Direct inhibition of CD73 enzymatic activity.

  • Reduction of extracellular adenosine levels in the tumor microenvironment.

  • Reversal of adenosine-mediated suppression of CD8+ T cell proliferation and cytokine production. [3]

This ultimately leads to an enhanced anti-tumor immune response.

Preclinical Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Cellular Activity of this compound
ParameterValueCell Line/SystemReference
IC50 (CD73 Inhibition) 0.25 nMBiochemical Assay[3]
EC50 (Adenosine Production Inhibition) 0.79 nMH1568 (NSCLC) Cells[3]
EC50 (AMP Hydrolysis Inhibition) 0.22 nMPeripheral Blood-derived CD8+ T Cells[3]
Effective Concentration Range (Rescue of AMP-suppressed CD8+ T cell proliferation and cytokine production) 4.1 - 1000 nMPeripheral Blood-derived CD8+ T Cells[3]
Concentration for Complete Inhibition of Adenosine Production 0.01 nM - 10 µMH1568 and EMT6 cells[3]
Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model
Animal ModelTreatmentDosing ScheduleOutcomeReference
Syngeneic Mouse ModelThis compound15 mg/kg/day, s.c. for 13 daysTumor growth inhibition[3]
Syngeneic Mouse ModelThis compound150 mg/kg, p.o. twice daily for 16 daysIncreased CD8+ T cell infiltration and reversal of immunosuppression[3]
Table 3: Pharmacokinetic Profile of this compound
SpeciesAdministrationDoseCmax (µM)AUC (µM·h)Terminal Elimination Half-life (h)Plasma Clearance (L/kg/h)Volume of Distribution (L/kg)Reference
Rati.v.0.2 mg/kg--8.50.180.22[4]
Dogi.v.0.2 mg/kg--0.821.220.29[4]
Cynomolgus Monkeyi.v.0.2 mg/kg--4.60.050.10[4]
Ratp.o.10 mg/kg0.821.96---[4]
Dogp.o.10 mg/kg1.251.75---[4]
Cynomolgus Monkeyp.o.10 mg/kg1.7214.2---[4]

Signaling Pathways and Experimental Workflows

Diagram 1: The CD73-Adenosine Signaling Pathway

CD73_Pathway cluster_extracellular Extracellular Space cluster_tcell T Cell ATP ATP/ADP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis ADO Adenosine A2AR A2A Receptor ADO->A2AR Binding CD39->AMP CD73->ADO OP5244 This compound OP5244->CD73 Inhibition cAMP cAMP A2AR->cAMP Activation PKA PKA cAMP->PKA Suppression Immune Suppression (↓ Proliferation, ↓ Cytokine Release) PKA->Suppression

Caption: The CD73-adenosine signaling pathway and the inhibitory action of this compound.

Diagram 2: General Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem_assay Biochemical CD73 Inhibition Assay (IC50) cell_assay Cell-based Adenosine Production Assay (EC50) biochem_assay->cell_assay tcell_assay T-Cell Proliferation & Cytokine Release Assay cell_assay->tcell_assay pk_studies Pharmacokinetic Studies (Mouse, Rat, Dog, Monkey) tcell_assay->pk_studies efficacy_studies Syngeneic Mouse Tumor Model (Efficacy) pk_studies->efficacy_studies pd_studies Pharmacodynamic Analysis (Tumor Microenvironment) efficacy_studies->pd_studies end end pd_studies->end Candidate Selection start This compound Synthesis & Characterization start->biochem_assay

Caption: A generalized workflow for the preclinical assessment of a CD73 inhibitor like this compound.

Experimental Protocols

Disclaimer: The following are representative protocols based on standard methodologies for the preclinical evaluation of small molecule CD73 inhibitors. The exact protocols used in the original studies of this compound may have varied.

CD73 Enzyme Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human CD73.

Materials:

  • Recombinant human CD73 enzyme

  • Adenosine Monophosphate (AMP) as substrate

  • Malachite green phosphate detection kit

  • Assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl2)

  • This compound stock solution (in DMSO)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add a fixed concentration of recombinant human CD73 to each well of a 384-well plate.

  • Add the diluted this compound or vehicle (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a fixed concentration of AMP to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate produced using a malachite green-based detection reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a plate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Cellular Adenosine Production Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting adenosine production in cancer cells.

Materials:

  • H1568 non-small cell lung cancer (NSCLC) cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • AMP

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • LC-MS/MS system for adenosine quantification

Procedure:

  • Seed H1568 cells in a 96-well plate and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle (DMSO).

  • Incubate for a specified time (e.g., 1 hour).

  • Add AMP to the wells to a final concentration relevant for the assay.

  • Incubate for an additional period (e.g., 2-4 hours) at 37°C.

  • Collect the cell culture supernatant.

  • Quantify the concentration of adenosine in the supernatant using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition of adenosine production for each this compound concentration.

  • Determine the EC50 value by fitting the dose-response curve.

T-Cell Proliferation and Cytokine Production Assay

Objective: To assess the ability of this compound to rescue AMP-suppressed CD8+ T-cell proliferation and cytokine production.

Materials:

  • Isolated human peripheral blood CD8+ T cells

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads)

  • AMP

  • This compound stock solution (in DMSO)

  • Cell proliferation dye (e.g., CFSE)

  • ELISA or multiplex immunoassay kits for cytokine detection (e.g., IFN-γ, TNF-α)

  • 96-well cell culture plates

Procedure:

  • Label isolated CD8+ T cells with a cell proliferation dye.

  • Activate the T cells using anti-CD3/CD28 beads.

  • Plate the activated T cells in a 96-well plate.

  • Add AMP to the appropriate wells to suppress T-cell function.

  • Add serial dilutions of this compound or vehicle (DMSO) to the wells containing AMP.

  • Incubate the plate for 96 hours at 37°C.

  • After incubation, collect the cell culture supernatant for cytokine analysis.

  • Analyze the proliferation of T cells by measuring the dilution of the proliferation dye using flow cytometry.

  • Measure the concentration of cytokines (e.g., IFN-γ, TNF-α) in the supernatant using ELISA or a multiplex immunoassay.

  • Analyze the data to determine the concentration-dependent effect of this compound on rescuing T-cell proliferation and cytokine production in the presence of AMP.

In Vivo Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant mouse model.

Materials:

  • Female BALB/c mice

  • EMT6 murine breast cancer cells

  • This compound formulation for in vivo administration (subcutaneous or oral)

  • Calipers for tumor measurement

Procedure:

  • Implant a specific number of EMT6 cells subcutaneously into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and vehicle control groups.

  • Administer this compound or vehicle according to the specified dosing schedule (e.g., 15 mg/kg/day, s.c. or 150 mg/kg, p.o. twice daily).

  • Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, immune cell infiltration).

  • Analyze the tumor growth data to determine the anti-tumor efficacy of this compound. For pharmacodynamic studies, analyze the ratio of adenosine to AMP in the tumor tissue. For immune-phenotyping, analyze the infiltration of CD8+ T cells.

Conclusion

This compound is a highly potent, orally bioavailable small-molecule inhibitor of CD73 with a clear mechanism of action in reversing adenosine-mediated immunosuppression. Preclinical data demonstrate its ability to effectively inhibit CD73, block adenosine production, and restore anti-tumor immune responses, leading to tumor growth inhibition in vivo. The favorable pharmacokinetic profile of this compound across multiple species further supports its potential as a promising therapeutic agent in cancer immunotherapy. The experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel CD73 inhibitors.

References

The Role of OP-5244 in the Adenosine Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of OP-5244, a potent and orally bioavailable small-molecule inhibitor of CD73. It details its mechanism of action within the adenosine pathway, summarizes key preclinical data, and outlines the experimental basis for its characterization. This document is intended to serve as a comprehensive resource for professionals engaged in oncology research and drug development.

Introduction to the Adenosinergic Pathway and the Role of CD73

The adenosinergic pathway is a critical regulator of immune responses, particularly within the tumor microenvironment (TME).[1][2][3] Extracellular adenosine, a potent immunosuppressive molecule, is generated through the sequential hydrolysis of adenosine triphosphate (ATP) and adenosine monophosphate (AMP). A key enzyme in this process is ecto-5'-nucleotidase (CD73), which catalyzes the dephosphorylation of AMP to adenosine.[1][3][4]

In many cancer types, CD73 is overexpressed, leading to an accumulation of adenosine in the TME.[1][3][4] This elevated adenosine level suppresses the activity of various immune cells, including T cells and natural killer (NK) cells, thereby enabling tumor cells to evade immune surveillance.[4] Consequently, targeting CD73 to inhibit adenosine production has emerged as a promising strategy in cancer immunotherapy.[1][3]

This compound: A Potent Inhibitor of CD73

This compound is a novel, orally bioavailable small-molecule inhibitor designed to target CD73.[1][3][5] It acts by blocking the enzymatic activity of CD73, thereby preventing the conversion of AMP to immunosuppressive adenosine.[1][3][5] Preclinical studies have demonstrated that this compound is a highly potent inhibitor of CD73 with the potential to reverse adenosine-mediated immunosuppression and enhance anti-tumor immunity.[1][2][3][6]

Mechanism of Action

This compound functions as a competitive inhibitor of CD73.[4] By binding to the active site of the enzyme, it prevents the substrate (AMP) from being hydrolyzed, thus directly blocking the production of adenosine.[1][3] This reduction in extracellular adenosine alleviates the suppression of immune cells within the tumor microenvironment, leading to an enhanced anti-tumor immune response.

cluster_pathway Adenosine Signaling Pathway cluster_intervention Therapeutic Intervention ATP Extracellular ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A2AR A2A Receptor (on Immune Cells) Adenosine->A2AR ImmuneSuppression Immune Suppression A2AR->ImmuneSuppression cAMP signaling OP5244 This compound OP5244->AMP Inhibits

Figure 1: Mechanism of action of this compound in the adenosine pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from various preclinical studies.

Table 1: In Vitro Potency of this compound
ParameterSpeciesCell Line / SystemValueReference
IC₅₀ HumanRecombinant CD730.25 nM[5][7]
EC₅₀ HumanH1568 (NSCLC) cells0.79 ± 0.38 nM[5]
EC₅₀ HumanCD8⁺ T cells0.22 nM[5]
Table 2: In Vivo Pharmacokinetics of this compound
SpeciesDose (p.o.)Cₘₐₓ (µM)AUC (µM·h)Reference
Rat 10 mg/kg0.821.96[5]
Dog 10 mg/kg1.251.75[5]
Cynomolgus Monkey 10 mg/kg1.7214.2[5]
SpeciesDose (i.v.)Plasma Clearance (L/kg/h)Volume of Distribution (L/kg)Half-life (h)Reference
Rat 0.2 mg/kg0.180.228.5[5]
Dog 0.2 mg/kg1.220.290.82[5]
Cynomolgus Monkey 0.2 mg/kg0.050.104.6[5]
Table 3: In Vivo Efficacy of this compound
Mouse ModelCancer TypeDosing RegimenOutcomeReference
EMT-6 Murine Breast Cancer150 mg/kg, p.o. BID for 16 daysIncreased CD8⁺ T cell infiltration, reversed immunosuppression[8]
E.G7-OVA Murine T Cell Lymphoma15 mg/kg/day, s.c. for 13 daysTumor growth inhibition[7][8]

Experimental Protocols

While detailed, step-by-step protocols for the replication of all experiments are not publicly available in the cited literature, this section outlines the general methodologies employed in the key preclinical studies of this compound.

In Vitro CD73 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human CD73.

General Procedure:

  • Recombinant human CD73 enzyme is incubated with varying concentrations of this compound.

  • The substrate, adenosine monophosphate (AMP), is added to the reaction mixture.

  • The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of adenosine produced is quantified, typically using high-performance liquid chromatography (HPLC) or a coupled enzyme assay that detects the phosphate released.

  • The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor.

  • The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Adenosine Production Assay

Objective: To measure the half-maximal effective concentration (EC₅₀) of this compound in inhibiting adenosine production in cancer cells and T cells.

General Procedure:

  • Human cancer cell lines (e.g., H1568) or isolated human CD8⁺ T cells are cultured.

  • The cells are treated with a range of concentrations of this compound.

  • AMP is added to the cell culture medium to serve as the substrate for endogenous CD73.

  • After a specific incubation period, the supernatant is collected.

  • The concentration of adenosine in the supernatant is measured, often by mass spectrometry.

  • The EC₅₀ value is calculated by plotting the adenosine concentration against the this compound concentration and fitting the data to a dose-response curve.

cluster_workflow Cellular Adenosine Production Assay Workflow start Start: Culture Cells (e.g., H1568 or CD8+ T cells) treat Treat cells with varying concentrations of this compound start->treat add_amp Add AMP (CD73 substrate) treat->add_amp incubate Incubate add_amp->incubate collect Collect Supernatant incubate->collect measure Measure Adenosine (e.g., by Mass Spectrometry) collect->measure analyze Analyze Data: Calculate EC50 measure->analyze end End analyze->end

Figure 2: Generalized workflow for a cellular adenosine production assay.
In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of this compound in syngeneic mouse models.

General Procedure:

  • Immunocompetent mice (e.g., BALB/c or C57BL/6) are inoculated with a specific number of tumor cells (e.g., EMT-6 or E.G7-OVA).

  • Once tumors reach a palpable size, the mice are randomized into treatment and vehicle control groups.

  • This compound is administered to the treatment group according to a defined dosing schedule (e.g., oral gavage or subcutaneous infusion).[7][8]

  • Tumor volume is measured regularly throughout the study.

  • At the end of the study, tumors may be excised for further analysis, such as measuring the intratumoral ratio of adenosine to AMP and analyzing the infiltration of immune cells (e.g., CD8⁺ T cells) by flow cytometry.[8]

  • The anti-tumor effect is assessed by comparing the tumor growth in the this compound-treated group to the vehicle control group.

Conclusion

This compound is a potent, orally bioavailable inhibitor of CD73 that effectively blocks the production of immunosuppressive adenosine. Preclinical data strongly support its mechanism of action and demonstrate its potential to reverse immunosuppression and inhibit tumor growth. The quantitative data and experimental outlines provided in this guide offer a solid foundation for researchers and drug development professionals to understand the role of this compound in the adenosine pathway and its promise as a novel cancer immunotherapy agent. Further clinical investigation is warranted to establish its safety and efficacy in human patients.

References

OP-5244: A Technical Guide to its Mechanism and Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OP-5244 is a potent and orally bioavailable small-molecule inhibitor of CD73, a critical ecto-enzyme in the adenosine triphosphate (ATP) catabolism pathway. Within the tumor microenvironment (TME), CD73-mediated hydrolysis of adenosine monophosphate (AMP) to adenosine contributes significantly to immunosuppression, thereby facilitating tumor growth and immune evasion. This compound effectively blocks this process, leading to a reduction in immunosuppressive adenosine levels and a subsequent restoration of anti-tumor immune responses. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols related to this compound, offering valuable insights for researchers and drug development professionals in the field of immuno-oncology.

Introduction: The Adenosinergic Pathway and its Role in Cancer Immunity

The adenosinergic pathway is a key metabolic checkpoint that regulates immune responses within the TME.[1] Extracellular ATP, often released by stressed or dying tumor cells, is sequentially hydrolyzed by the ectonucleotidases CD39 and CD73.[2] CD39 converts ATP and adenosine diphosphate (ADP) to AMP, which is then dephosphorylated by CD73 to produce adenosine.[1][2]

Adenosine exerts potent immunosuppressive effects by binding to A2A and A2B receptors on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs).[2] This signaling cascade leads to a dampening of anti-tumor immunity through the inhibition of T cell proliferation and cytokine production, suppression of NK cell cytotoxicity, and impairment of DC maturation and function.[2] High expression of CD73 in various cancers is often correlated with poor prognosis, highlighting its significance as a therapeutic target.[3]

This compound was developed as a highly potent inhibitor of CD73 to counteract this immunosuppressive mechanism and reinvigorate the anti-tumor immune response.[3]

Mechanism of Action of this compound

This compound is a novel monophosphonate small-molecule that competitively inhibits the enzymatic activity of CD73.[3] By blocking the hydrolysis of AMP to adenosine, this compound effectively reduces the concentration of immunosuppressive adenosine in the TME.[3] This leads to the reversal of adenosine-mediated immunosuppression, thereby enhancing the function of effector immune cells and promoting an anti-tumor microenvironment.[3][4]

Preclinical Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Cellular Activity of this compound
ParameterValueCell Line/SystemReference
IC50 (hCD73) 0.25 nMRecombinant human CD73[5]
EC50 (Adenosine Production Inhibition) 0.79 ± 0.38 nMH1568 (NSCLC) cells[5]
EC50 (AMP Hydrolysis Inhibition) 0.22 nMPeripheral blood-derived CD8+ T cells[5]
Table 2: In Vitro Effects of this compound on T-Cell Function
AssayConditionsEffect of this compound (4.1-1000 nM)Reference
CD8+ T-cell Proliferation AMP-suppressedRescued proliferation[5]
Cytokine Production (IFNγ, TNFα) AMP-suppressedRescued production[5]
Table 3: In Vivo Pharmacokinetics of this compound
SpeciesDose (p.o.)Cmax (µM)AUC (µM·h)Terminal Half-life (h)Reference
Rat 10 mg/kg0.821.968.5 (i.v.)[5]
Dog 10 mg/kg1.251.750.82 (i.v.)[5]
Cynomolgus Monkey 10 mg/kg1.7214.24.6 (i.v.)[5]
Table 4: In Vivo Anti-Tumor Efficacy of this compound
Mouse ModelTreatmentKey FindingsReference
EMT6 Syngeneic Model 150 mg/kg p.o. twice daily for 16 daysIncreased CD8+ T-cell infiltration, Reversed immunosuppression[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

CD73 Enzymatic Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits for measuring 5'-Nucleotidase activity.[6][7]

  • Sample Preparation:

    • For tissue samples, homogenize 10 mg of tissue in 100 µL of ice-cold 5'-NT Assay Buffer.

    • For cell samples, lyse 1 x 10^6 cells in 100 µL of ice-cold 5'-NT Assay Buffer.

    • Incubate the homogenate/lysate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for the assay. Determine protein concentration.

  • Assay Procedure:

    • Prepare a standard curve using the provided ammonia standard.

    • In a 96-well plate, add 5-20 µL of sample per well.

    • For inhibitor studies, pre-incubate the sample with this compound or a vehicle control.

    • Prepare a reaction mix containing the 5'-NT Substrate and Converter.

    • Add the reaction mix to each well and incubate at 37°C for 20-30 minutes.

    • Add a stop solution to terminate the reaction.

    • Add Developer I and Developer II to each well to quantify the released ammonia.

    • Measure the absorbance at 670 nm.

    • Calculate CD73 activity based on the standard curve.

T-Cell Proliferation Assay (CFSE-based)

This protocol is a standard method for assessing T-cell proliferation by flow cytometry.[8][9][10][11]

  • Cell Staining:

    • Isolate peripheral blood mononuclear cells (PBMCs) or specific T-cell populations.

    • Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CellTrace™ CFSE to a final concentration of 1-5 µM.

    • Incubate for 20 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold complete culture medium.

    • Incubate for 5 minutes on ice.

    • Wash the cells three times with complete culture medium.

  • Cell Culture and Stimulation:

    • Plate the CFSE-labeled T-cells in a 96-well plate.

    • Add the desired stimulus (e.g., anti-CD3/CD28 beads or antibodies).

    • Add AMP to induce suppression and different concentrations of this compound to test for rescue of proliferation.

    • Culture the cells for 3-5 days at 37°C in a CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with antibodies for cell surface markers (e.g., CD8, CD4).

    • Analyze the cells by flow cytometry, detecting CFSE in the FITC channel.

    • Proliferating cells will exhibit a sequential halving of CFSE fluorescence intensity with each cell division.

In Vivo Subcutaneous Tumor Model

This is a general protocol for establishing a subcutaneous tumor model to evaluate the in vivo efficacy of this compound.[12][13][14][15][16]

  • Tumor Cell Implantation:

    • Culture the desired syngeneic tumor cell line (e.g., EMT6).

    • Harvest and resuspend the cells in sterile PBS or Matrigel.

    • Subcutaneously inject 1 x 10^5 to 1 x 10^6 cells into the flank of immunocompetent mice (e.g., BALB/c).

  • Treatment:

    • Monitor tumor growth by caliper measurements.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

    • Administer this compound orally at the desired dose and schedule (e.g., 150 mg/kg, twice daily). The vehicle control group should receive the same volume of the vehicle solution.

  • Efficacy and Pharmacodynamic Readouts:

    • Continue to monitor tumor volume throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumors can be processed for:

      • Immune cell analysis by flow cytometry: Digest the tumor to a single-cell suspension and stain with antibodies against various immune cell markers (e.g., CD45, CD8, CD4, FoxP3).[12][13][14][15]

      • Measurement of adenosine and AMP: Homogenize the tumor tissue and analyze the levels of adenosine and AMP by LC-MS/MS.

Visualizations

Signaling Pathway

Adenosinergic_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T-cell) ATP Extracellular ATP ADP ADP ATP->ADP AMP AMP ADP->AMP Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR CD39 CD39 CD73 CD73 OP5244 This compound OP5244->CD73 Inhibits Immunosuppression Immunosuppression (e.g., ↓ Proliferation, ↓ Cytokine production) A2AR->Immunosuppression InVivo_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis start Start cell_culture Syngeneic Tumor Cell Culture start->cell_culture animal_prep Prepare Immunocompetent Mice start->animal_prep implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation animal_prep->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice tumor_growth->randomization treatment Treat with this compound or Vehicle randomization->treatment monitoring Continue Tumor Monitoring treatment->monitoring endpoint Endpoint Reached monitoring->endpoint necropsy Necropsy and Tumor Excision endpoint->necropsy analysis Pharmacodynamic Analysis (Flow Cytometry, LC-MS/MS) necropsy->analysis

References

Preclinical Profile of OP-5244: A Potent and Orally Bioavailable CD73 Inhibitor for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for OP-5244, a novel small molecule inhibitor of CD73. This compound is being investigated for its potential in cancer immunotherapy due to its ability to block the production of immunosuppressive adenosine in the tumor microenvironment. This document summarizes the key quantitative data, details the experimental protocols used in its preclinical evaluation, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro potency, pharmacokinetic profile, and in vivo efficacy of this compound based on available preclinical data.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
CD73 IC50 0.25 nMBiochemical Assay[1]
Adenosine Production EC50 0.79 nMH1568 (NSCLC) Cells[1]
14 nMEMT6 (Murine Breast Cancer) Cells[2]
0.22 nMHuman CD8+ T Cells[1]
CYP Inhibition IC50 > 20 µMCYP3A4, 2C8, 2C9[3]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesDose & RouteCmax (µM)AUCinf (µM*h)T1/2 (h)Reference
Mouse 200 mg/kg, p.o.42.245.13.3[2]
Rat 10 mg/kg, p.o.0.821.968.5[2]
Dog 10 mg/kg, p.o.1.251.750.82[2]
Cynomolgus Monkey 10 mg/kg, p.o.1.7214.24.6[2]

Table 3: In Vivo Efficacy of this compound

Animal ModelTreatment RegimenOutcomeReference
E.G7-OVA Murine T Cell Lymphoma in C57BL6 Mice 15 mg/kg/day, s.c. for 13 daysSingle-agent anti-tumor effects[1]
E.G7-OVA Murine T Cell Lymphoma in C57BL6 Mice 150 mg/kg, p.o. twice daily for 16 daysIncreased CD8+ T cell infiltration and reversal of immunosuppression[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its preclinical evaluation.

Adenosinergic_Pathway cluster_TME Tumor Microenvironment ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP Adenosine Adenosine AMP->Adenosine A2AR A2A Receptor Adenosine->A2AR Activates CD39 CD39 CD39->ADP CD39->AMP CD73 CD73 CD73->Adenosine OP5244 This compound OP5244->CD73 Inhibits T_Cell T Cell A2AR->T_Cell Immune_Suppression Immune Suppression T_Cell->Immune_Suppression Leads to

Caption: The adenosinergic signaling pathway in the tumor microenvironment and the inhibitory action of this compound on CD73.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay CD73 Enzymatic Assay (IC50 Determination) Cell_Based_Assay Adenosine Production Assay (EC50 in Cancer Cells) Biochemical_Assay->Cell_Based_Assay TCell_Assay T-Cell Proliferation & Cytokine Production Assay Cell_Based_Assay->TCell_Assay PK_Studies Pharmacokinetic Studies (Mouse, Rat, Dog, Monkey) TCell_Assay->PK_Studies Efficacy_Studies Tumor Growth Inhibition (Syngeneic Mouse Model) PK_Studies->Efficacy_Studies PD_Studies Pharmacodynamic Analysis (CD8+ T Cell Infiltration) Efficacy_Studies->PD_Studies OP5244_Discovery This compound Synthesis & Optimization OP5244_Discovery->Biochemical_Assay

Caption: General experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical studies of this compound. These protocols are synthesized from general best practices and available information specific to this compound studies.

CD73 Enzymatic Assay (IC50 Determination)

Objective: To determine the concentration of this compound that inhibits 50% of the enzymatic activity of CD73.

Materials:

  • Recombinant human CD73 enzyme

  • Adenosine monophosphate (AMP) as the substrate

  • This compound at various concentrations

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Malachite green-based phosphate detection kit

  • 96-well microplates

Protocol:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the recombinant human CD73 enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding AMP to all wells.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the malachite green reagent, which detects the amount of inorganic phosphate released from AMP hydrolysis.

  • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Adenosine Production Assay in Cancer Cells (EC50 Determination)

Objective: To determine the effective concentration of this compound that inhibits 50% of adenosine production in cancer cell lines (e.g., H1568, EMT6).

Materials:

  • H1568 or EMT6 cancer cell lines

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • This compound at various concentrations

  • AMP

  • LC-MS/MS system for adenosine quantification

Protocol:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified time (e.g., 1 hour).

  • Add AMP to the cell culture medium to initiate adenosine production.

  • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Collect the cell culture supernatant.

  • Analyze the concentration of adenosine in the supernatant using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition of adenosine production for each this compound concentration compared to the vehicle-treated control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting to a dose-response curve.

T-Cell Proliferation and Cytokine Production Assay

Objective: To assess the ability of this compound to rescue AMP-suppressed CD8+ T-cell proliferation and cytokine production.

Materials:

  • Isolated human peripheral blood mononuclear cells (PBMCs) or purified CD8+ T cells

  • T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)

  • AMP

  • This compound at various concentrations

  • Cell proliferation dye (e.g., CFSE) or a luminescence-based cell viability reagent (e.g., CellTiter-Glo®)

  • ELISA or multiplex bead array kits for cytokine detection (e.g., IFN-γ, TNF-α)

Protocol:

  • Label isolated CD8+ T cells with a proliferation dye like CFSE, if using flow cytometry for readout.

  • Activate the T cells using plate-bound anti-CD3 and soluble anti-CD28 antibodies.

  • Treat the activated T cells with a fixed concentration of AMP to induce immunosuppression.

  • Concurrently, treat the cells with a serial dilution of this compound. Include appropriate controls (no AMP, AMP + vehicle).

  • Culture the cells for 3-5 days.

  • For proliferation analysis:

    • If using CFSE, acquire the cells on a flow cytometer and analyze the dilution of the dye as a measure of cell division.

    • If using a viability reagent, add the reagent to the wells and measure the luminescence, which correlates with the number of viable, proliferating cells.

  • For cytokine analysis:

    • Collect the culture supernatant at the end of the incubation period.

    • Measure the concentration of key cytokines like IFN-γ and TNF-α using ELISA or a multiplex bead array.

  • Quantify the rescue of proliferation and cytokine production by this compound in the presence of AMP.

In Vivo Tumor Model and Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.

Materials:

  • C57BL/6 mice

  • E.G7-OVA murine T-cell lymphoma cell line

  • This compound formulation for oral or subcutaneous administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inoculate C57BL/6 mice with E.G7-OVA cells.

  • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and vehicle control groups.

  • Administer this compound or the vehicle according to the specified dosing regimen (e.g., 150 mg/kg, p.o., twice daily).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Calculate tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle group.

  • For pharmacodynamic analysis:

    • A separate cohort of tumor-bearing mice can be treated with this compound.

    • At specified time points after treatment, tumors are harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD8, CD4, FoxP3).

    • Analyze the immune cell populations within the tumor microenvironment by flow cytometry to determine the extent of CD8+ T-cell infiltration.

References

OP-5244: A Technical Guide to its Impact on T-Cell Function and Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism and impact of OP-5244, a potent and orally bioavailable small-molecule inhibitor of CD73, on T-cell function and proliferation. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer immunotherapy.

Introduction to this compound and its Target, CD73

This compound is a novel investigational drug that targets CD73 (ecto-5'-nucleotidase), a cell-surface enzyme that plays a critical role in tumor-induced immunosuppression. CD73 is the final enzyme in the extracellular ATP-to-adenosine conversion pathway, hydrolyzing adenosine monophosphate (AMP) into adenosine. High concentrations of adenosine within the tumor microenvironment have potent immunosuppressive effects on various immune cells, including T-cells, thereby allowing cancer cells to evade immune destruction. By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, leading to the restoration and enhancement of anti-tumor T-cell activity.

Quantitative Analysis of this compound's Potency and Efficacy

The following tables summarize the key quantitative data on the potency and efficacy of this compound in inhibiting CD73 and rescuing T-cell function from adenosine-mediated suppression.

Table 1: In Vitro Potency of this compound

ParameterCell Line/SystemValueReference
IC50 Recombinant Human CD730.25 nM[1]
EC50 (ADO Production)H1568 (NSCLC) Cells0.79 nM[1]
EC50 (AMP Hydrolysis)Human CD8+ T-Cells0.22 nM[1]

Table 2: Dose-Dependent Rescue of AMP-Suppressed Human CD8+ T-Cell Function by this compound

This compound ConcentrationT-Cell Proliferation (% of Control)IFN-γ Secretion (% of Control)TNF-α Secretion (% of Control)IL-2 Secretion (% of Control)
4.1 nMData not fully available, but shows rescueData not fully availableData not fully availableData not fully available
100 nMComplete RescueComplete RescueComplete RescueComplete Rescue
1000 nMMaintained RescueMaintained RescueMaintained RescueMaintained Rescue
Data synthesized from qualitative and quantitative statements in preclinical studies. "Complete Rescue" indicates a restoration of function to levels seen in the absence of AMP-induced suppression.[2][3]

Signaling Pathway Modulation by this compound

This compound exerts its effects by disrupting the CD73-adenosine signaling axis, which leads to the suppression of T-cell function. The following diagram illustrates this pathway and the point of intervention for this compound.

cluster_extracellular Extracellular Space cluster_tcell T-Cell ATP ATP CD39 CD39 ATP->CD39 ADP ADP ADP->CD39 AMP AMP CD73 CD73 AMP->CD73 CD39->ADP CD39->AMP Adenosine Adenosine CD73->Adenosine A2AR A2A Receptor Adenosine->A2AR Binds OP5244 This compound OP5244->CD73 Inhibits AC Adenylate Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Suppression T-Cell Suppression (↓ Proliferation, ↓ Cytokines) CREB->Suppression Leads to

Caption: The CD73-Adenosine Immunosuppressive Pathway and this compound's Mechanism of Action.

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to evaluate the impact of this compound on T-cell function.

Human CD8+ T-Cell Proliferation Assay (CFSE-based)

This protocol outlines the measurement of CD8+ T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution analysis via flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD8+ T-Cell Isolation Kit (e.g., magnetic-activated cell sorting)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Human IL-2

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)

  • CFSE Cell Proliferation Kit

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • This compound (various concentrations)

  • Adenosine Monophosphate (AMP)

  • Flow cytometer

Procedure:

  • Isolation of CD8+ T-Cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for CD8+ T-cells using a negative selection magnetic bead-based kit according to the manufacturer's instructions.

  • CFSE Staining: Resuspend the purified CD8+ T-cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light. Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS. Wash the cells twice with complete RPMI medium.

  • Cell Plating and Stimulation: Resuspend the CFSE-labeled CD8+ T-cells in complete RPMI medium. Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 5 µg/mL) and containing soluble anti-CD28 antibody (e.g., 2 µg/mL) and human IL-2 (e.g., 20 U/mL).

  • Treatment with this compound and AMP: Add varying concentrations of this compound to the appropriate wells. To induce immunosuppression, add AMP to a final concentration of 100 µM or 1 mM. Include control wells with no AMP, and AMP with vehicle control.

  • Incubation: Culture the cells for 96 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and wash with PBS containing 2% FBS. Acquire the samples on a flow cytometer. Gate on the live, single CD8+ T-cell population. Analyze the CFSE fluorescence intensity to determine the percentage of proliferated cells, with each successive peak of lower fluorescence representing a cell division.

Cytokine Secretion Analysis (ELISA)

This protocol describes the measurement of key T-cell effector cytokines (IFN-γ, TNF-α, IL-2) in culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Supernatants from the T-cell proliferation assay (from step 5)

  • ELISA kits for human IFN-γ, TNF-α, and IL-2

  • Microplate reader

Procedure:

  • Supernatant Collection: After the 96-hour incubation, centrifuge the 96-well plates and carefully collect the culture supernatants. Store at -80°C until analysis.

  • ELISA Protocol: Perform the ELISA for each cytokine according to the manufacturer's instructions. A general workflow is as follows:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add standards and diluted culture supernatants to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction with a stop solution.

  • Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve for each cytokine and calculate the concentration of each cytokine in the culture supernatants.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for in vitro assessment of this compound's impact on T-cell function.

Start Start Isolate_PBMCs Isolate PBMCs from Healthy Donor Blood Start->Isolate_PBMCs Isolate_TCells Isolate CD8+ T-Cells Isolate_PBMCs->Isolate_TCells CFSE_Stain Stain T-Cells with CFSE Isolate_TCells->CFSE_Stain Plate_Stimulate Plate and Stimulate T-Cells (anti-CD3/CD28 + IL-2) CFSE_Stain->Plate_Stimulate Add_Compounds Add this compound and AMP Plate_Stimulate->Add_Compounds Incubate Incubate for 96 hours Add_Compounds->Incubate Harvest Harvest Cells and Collect Supernatants Incubate->Harvest Prolif_Analysis Proliferation Analysis (Flow Cytometry) Harvest->Prolif_Analysis Cytokine_Analysis Cytokine Analysis (ELISA) Harvest->Cytokine_Analysis End End Prolif_Analysis->End Cytokine_Analysis->End

Caption: A typical experimental workflow for assessing the in vitro effects of this compound on T-cell function.

Conclusion

This compound is a potent inhibitor of CD73 that effectively blocks the production of immunosuppressive adenosine. Preclinical data strongly indicate that this compound can rescue T-cell proliferation and effector cytokine production from AMP-mediated suppression. This technical guide provides a foundational understanding of this compound's mechanism of action and the experimental methodologies used to characterize its impact on T-cell function, serving as a valuable resource for the scientific community engaged in cancer immunotherapy research and development.

References

OP-5244: A Technical Guide to Reversing Immunosuppression through CD73 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment is characterized by a complex network of immunosuppressive mechanisms that impede effective anti-tumor immunity. A key pathway in this process is the generation of extracellular adenosine, a potent immunosuppressive molecule, through the enzymatic activity of ecto-5'-nucleotidase (CD73). OP-5244 is an orally bioavailable, potent, and selective small-molecule inhibitor of CD73. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, and its role in reversing immunosuppression. Quantitative data from preclinical studies are summarized, and generalized experimental protocols for assessing CD73 inhibition are provided. Visual representations of the relevant signaling pathway and a typical experimental workflow are included to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction: The Adenosinergic Pathway and Tumor Immune Evasion

The adenosinergic pathway is a critical regulator of immune responses within the tumor microenvironment.[1][2] Extracellular adenosine, produced through the dephosphorylation of adenosine monophosphate (AMP) by the cell-surface enzyme CD73, acts as a potent immunosuppressant.[1][2][3] CD73 is frequently overexpressed in various cancers, leading to an accumulation of adenosine that suppresses the activity of key anti-tumor immune cells, including CD8+ T cells.[1][3] This suppression facilitates tumor growth and immune evasion. Therefore, targeting CD73 to inhibit adenosine production represents a promising strategy in cancer immunotherapy.[1][3][4] this compound was developed as a highly potent and orally bioavailable small-molecule inhibitor of CD73 to counteract this immunosuppressive mechanism.[1][2][4]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of CD73, blocking the hydrolysis of AMP to adenosine.[1] By inhibiting CD73, this compound effectively reduces the concentration of immunosuppressive adenosine in the extracellular space.[1][2][4] This alleviates the suppression of immune cells, particularly CD8+ T cells, thereby restoring their ability to mount an effective anti-tumor response. Preclinical studies have demonstrated that this compound completely inhibits adenosine production in both human cancer cells and CD8+ T cells.[1][2]

Signaling Pathway

Adenosinergic_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., CD8+ T Cell) ATP Extracellular ATP ADP Extracellular ADP ATP->ADP Hydrolysis AMP Extracellular AMP ADP->AMP Hydrolysis CD39 Adenosine Immunosuppressive Adenosine AMP->Adenosine Hydrolysis CD73 A2AR A2A Receptor Adenosine->A2AR CD39 CD39 CD73 CD73 OP5244 This compound OP5244->CD73 Inhibition cAMP cAMP A2AR->cAMP Activation PKA PKA cAMP->PKA NFkB_inhibition Inhibition of NF-κB Signaling PKA->NFkB_inhibition T_Cell_Suppression T-Cell Suppression (↓ Proliferation, ↓ Cytokine Release) NFkB_inhibition->T_Cell_Suppression

Caption: The adenosinergic pathway in the tumor microenvironment.

Preclinical Data Summary

Preclinical studies have demonstrated the potent activity of this compound in inhibiting CD73 and reversing immunosuppression. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound
ParameterValueCell Line/SystemReference
IC500.25 nMRecombinant CD73 enzyme[3][5]
EC50 (ADO production)0.79 nMH1568 (NSCLC) cells[3][5]
EC50 (AMP hydrolysis)0.22 nMPeripheral blood-derived CD8+ T cells[3][5]
Table 2: In Vivo Efficacy of this compound
Animal ModelDosing RegimenKey FindingsReference
Mouse15 mg/kg/day (s.c.) for 13 daysShowed anti-tumor effects as a single agent.[3]
Mouse150 mg/kg (p.o.) twice daily for 16 daysIncreased CD8+ T cell infiltration and reversed immunosuppression.[3][5]

Experimental Protocols

Disclaimer: The following protocols are generalized based on standard methodologies for evaluating CD73 inhibitors. Specific details from the primary research on this compound are not fully available in the public domain.

In Vitro CD73 Inhibition Assay (Malachite Green Assay)

This assay measures the amount of inorganic phosphate released from the hydrolysis of AMP by CD73.

  • Reagents and Materials:

    • Recombinant human CD73 enzyme

    • Adenosine monophosphate (AMP)

    • This compound (or other inhibitors) at various concentrations

    • Assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl2)

    • Malachite Green reagent

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, recombinant CD73, and varying concentrations of this compound.

    • Initiate the reaction by adding AMP to the mixture.

    • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding the Malachite Green reagent.

    • Measure the absorbance at a wavelength of 620-650 nm.

    • Calculate the concentration of inorganic phosphate released based on a standard curve.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay for Adenosine Production

This assay quantifies the inhibition of adenosine production in cancer cells.

  • Cell Culture:

    • Culture CD73-expressing cancer cells (e.g., H1568 human non-small cell lung cancer cells) in appropriate media.

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified duration.

    • Add AMP to the cell culture medium.

    • Incubate for a defined period to allow for adenosine production.

    • Collect the cell culture supernatant.

    • Analyze the concentration of adenosine in the supernatant using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).

    • Calculate the EC50 value for the inhibition of adenosine production.

T-Cell Proliferation and Cytokine Release Assay

This assay assesses the ability of this compound to rescue T-cell function from AMP-induced suppression.

  • T-Cell Isolation:

    • Isolate CD8+ T cells from peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Activate the isolated CD8+ T cells using anti-CD3/CD28 beads.

    • Culture the activated T cells in the presence of AMP to induce suppression.

    • Treat the suppressed T cells with a range of this compound concentrations (e.g., 4.1-1000 nM).

    • Incubate for 96 hours.[3][5]

    • Measure T-cell proliferation using a standard method (e.g., CFSE dilution assay by flow cytometry).

    • Collect the cell culture supernatant and measure the levels of cytokines (e.g., IFN-γ, TNF-α) using ELISA or a multiplex cytokine assay.

In Vivo Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

  • Animal Model:

    • Use an appropriate mouse strain (e.g., C57BL/6) and a syngeneic tumor cell line that expresses CD73 (e.g., EMT6).

  • Procedure:

    • Implant the tumor cells subcutaneously into the flanks of the mice.

    • Allow the tumors to reach a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally at a specified dose and schedule (e.g., 150 mg/kg, twice daily).

    • Monitor tumor growth by measuring tumor volume at regular intervals.

    • At the end of the study, euthanize the mice and harvest the tumors and spleens.

    • Analyze the tumor tissue for immune cell infiltration (e.g., CD8+ T cells) by immunohistochemistry or flow cytometry.

    • Analyze splenocytes for changes in immune cell populations and function.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_endpoints Key Endpoints biochem_assay Biochemical Assay (Recombinant CD73) cell_assay Cellular Assay (Cancer Cell Line) ic50 IC50 biochem_assay->ic50 tcell_assay T-Cell Functional Assay ec50 EC50 cell_assay->ec50 tcell_rescue T-Cell Rescue tcell_assay->tcell_rescue tumor_model Syngeneic Mouse Tumor Model dosing This compound Dosing tumor_measurement Tumor Growth Measurement immune_analysis Immune Cell Analysis (Tumor & Spleen) tgi Tumor Growth Inhibition tumor_measurement->tgi cd8_infiltration CD8+ T-Cell Infiltration immune_analysis->cd8_infiltration

Caption: A generalized experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound is a promising, orally bioavailable small-molecule inhibitor of CD73 that effectively reverses immunosuppression by blocking the production of adenosine in the tumor microenvironment. Preclinical data robustly support its mechanism of action and demonstrate its potential as a novel cancer immunotherapy. The ability of this compound to restore anti-tumor T-cell function highlights its potential for use as a monotherapy or in combination with other immunotherapies, such as checkpoint inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this compound in various cancer types.

References

Preclinical Profile of OP-5244: A Potent, Orally Bioavailable CD73 Inhibitor for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

OP-5244 is a novel, potent, and orally bioavailable small-molecule inhibitor of CD73, a key ecto-enzyme in the adenosine triphosphate (ATP) catabolism pathway. In the tumor microenvironment (TME), overexpression of CD73 leads to the accumulation of immunosuppressive adenosine, thereby dampening the anti-tumor immune response. This compound effectively blocks the production of adenosine, leading to the reversal of immunosuppression and demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the initial findings on this compound, including its mechanism of action, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Targeting the Adenosinergic Pathway

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of CD73 (ecto-5'-nucleotidase). CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1] In many cancers, CD73 is overexpressed, leading to high concentrations of adenosine in the TME.[1] Adenosine then binds to its receptors on immune cells, such as T cells, leading to the suppression of their anti-tumor functions. By inhibiting CD73, this compound blocks this critical step in adenosine production, thereby reducing the immunosuppressive tone of the TME and restoring immune cell function.[1][2]

Adenosinergic_Pathway_and_OP-5244_Inhibition cluster_TME Tumor Microenvironment ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor CD39 CD39 CD73 CD73 This compound This compound This compound->CD73 Inhibition Immune_Cell Immune Cell (e.g., T cell) Adenosine_Receptor->Immune_Cell Suppression Immunosuppression Immune_Cell->Suppression

Figure 1: Mechanism of this compound in the adenosinergic pathway.

Quantitative Data Presentation

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound
Assay TypeTarget/Cell LineSpeciesIC50 (nM)EC50 (nM)Reference(s)
Biochemical AssayCD73Human0.25-[3][4]
Adenosine ProductionH1568 (NSCLC)Human-0.79 ± 0.38[3]
AMP HydrolysisCD8+ T cellsHuman-0.22[3]
Adenosine ProductionEMT6 (Breast Cancer)Murine--[4]
Table 2: In Vivo Pharmacokinetics of this compound
SpeciesDose (mg/kg)RouteCmax (µM)AUC (µM·h)T½ (h)Reference(s)
Rat10p.o.0.821.96-[3]
Rat0.2i.v.--8.5[3]
Dog10p.o.1.251.75-[3]
Dog0.2i.v.--0.82[3]
Cynomolgus Monkey10p.o.1.7214.2-[3]
Cynomolgus Monkey0.2i.v.--4.6[3]
Table 3: In Vivo Efficacy of this compound in Mouse Syngeneic Tumor Models
Tumor ModelMouse StrainTreatmentOutcomeReference(s)
EMT-6 Murine Breast CancerBALB/c150 mg/kg, p.o., twice daily for 16 daysIncreased CD8+ T cell infiltration, reversed immunosuppression[4][5]
E.G7-OVA Murine T Cell LymphomaC57BL/615 mg/kg/day, s.c., for 13 daysTumor growth inhibition[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Adenosine Production Assay

This protocol describes the method to assess the ability of this compound to inhibit the production of adenosine in cancer cell lines.

Materials:

  • Human non-small cell lung cancer (NSCLC) cell line H1568 or murine breast cancer cell line EMT6.

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS.

  • This compound stock solution (in DMSO).

  • Adenosine monophosphate (AMP).

  • LC-MS/MS system for adenosine quantification.

Procedure:

  • Cell Seeding: Seed H1568 or EMT6 cells in 96-well plates at a density of 5 x 104 cells/well and culture overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and pre-incubate for 1 hour.

  • AMP Addition: Add AMP to each well to a final concentration of 10 µM.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Sample Collection and Analysis: Collect the supernatant and analyze the concentration of adenosine using a validated LC-MS/MS method.

  • Data Analysis: Calculate the EC50 value by fitting the dose-response curve using a four-parameter logistic equation.

Adenosine_Production_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells (H1568 or EMT6) Start->Seed_Cells Add_OP5244 Add Serial Dilutions of this compound Seed_Cells->Add_OP5244 Add_AMP Add AMP (10 µM) Add_OP5244->Add_AMP Incubate Incubate (1 hr at 37°C) Add_AMP->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant LCMS_Analysis LC-MS/MS Analysis (Quantify Adenosine) Collect_Supernatant->LCMS_Analysis Calculate_EC50 Calculate EC50 LCMS_Analysis->Calculate_EC50 End End Calculate_EC50->End In_Vivo_Efficacy_Study_Workflow Start Start Tumor_Implantation Subcutaneous Implantation of Tumor Cells Start->Tumor_Implantation Tumor_Growth Allow Tumors to Grow (100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Vehicle Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint End of Study: Tumor & Tissue Collection Monitoring->Endpoint Analysis Analyze Tumor Growth Inhibition & Immune Infiltrates Endpoint->Analysis End End Analysis->End

References

Methodological & Application

Application Notes and Protocols for OP-5244 in H1568 and EMT6 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-5244 is a potent, orally bioavailable small molecule inhibitor of CD73 (ecto-5'-nucleotidase).[1][2][3] CD73 is a cell surface enzyme that plays a critical role in the tumor microenvironment by converting extracellular adenosine monophosphate (AMP) to adenosine.[1][2] Adenosine, in turn, acts as an immunosuppressive signaling molecule, hindering the anti-tumor immune response.[2] Overexpression of CD73 has been observed in various cancers and is often associated with poor prognosis.[2] By inhibiting CD73, this compound effectively blocks the production of immunosuppressive adenosine, thereby offering a promising therapeutic strategy for cancer treatment.[1][2][3]

These application notes provide detailed protocols for the use of this compound in two commonly studied cancer cell lines: H1568 (human non-small cell lung cancer) and EMT6 (murine breast cancer). The provided methodologies for cell culture and key functional assays are designed to facilitate research into the efficacy and mechanism of action of this compound.

Data Summary

The following tables summarize the in vitro potency of this compound in H1568 and EMT6 cancer cell lines.

Table 1: In Vitro Potency of this compound

ParameterH1568 CellsEMT6 CellsReference
IC₅₀ (CD73 Inhibition) 0.25 nMNot Reported[1]
EC₅₀ (Adenosine Production Inhibition) 0.79 nM14 nM[4]

Signaling Pathway

This compound targets the CD73 enzyme, a key component of the purinergic signaling pathway, which regulates extracellular adenosine levels.

CD73_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell / Immune Cell ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A2A/A2B Receptors A2A/A2B Receptors Adenosine->A2A/A2B Receptors CD39 CD39 CD73 CD73 This compound This compound This compound->CD73 Inhibition Immunosuppression Immunosuppression A2A/A2B Receptors->Immunosuppression

Caption: The CD73 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (H1568 or EMT6) Treatment 2. Treatment with this compound (Dose-Response/Time-Course) Cell_Culture->Treatment Adenosine_Assay 3a. Adenosine Production Assay (LC-MS/MS) Treatment->Adenosine_Assay Viability_Assay 3b. Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Western_Blot 3c. Western Blot Analysis (Downstream Targets) Treatment->Western_Blot Data_Analysis 4. Data Analysis and Interpretation Adenosine_Assay->Data_Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A generalized workflow for in vitro studies of this compound.

Detailed Experimental Protocols

Cell Culture Protocols

H1568 Human Non-Small Cell Lung Cancer Cells

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing:

    • Aspirate the culture medium.

    • Rinse the cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and plate at a subcultivation ratio of 1:3 to 1:6.

    • Change the medium every 2-3 days.

EMT6 Murine Breast Cancer Cells

  • Growth Medium: Waymouth's MB 752/1 medium supplemented with 15% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing:

    • Aspirate the culture medium.

    • Rinse the cell monolayer with DPBS.

    • Add Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C.

    • Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.

    • Centrifuge the cells, resuspend the pellet, and plate at a subcultivation ratio of 1:4 to 1:8.

    • Change the medium every 2-3 days.

Adenosine Production Assay (LC-MS/MS)

This protocol is adapted from the methods described for the characterization of this compound.

Materials:

  • H1568 or EMT6 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • Adenosine Monophosphate (AMP) solution

  • Acetonitrile with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed H1568 or EMT6 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the assay medium.

    • Aspirate the culture medium from the cells and add the this compound dilutions.

    • Incubate for 1 hour at 37°C.

  • AMP Stimulation:

    • Add AMP to each well to a final concentration of 10 µM.

    • Incubate for 1 hour at 37°C.

  • Sample Collection and Preparation:

    • Collect the supernatant from each well.

    • Add an equal volume of cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Centrifuge at 4°C to pellet the precipitate.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the adenosine levels using a validated LC-MS/MS method.

    • Quantify the results by comparing them to a standard curve of known adenosine concentrations.

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol provides a general framework for assessing the effect of this compound on cell viability.

Materials:

  • H1568 or EMT6 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed H1568 or EMT6 cells in a white-walled 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the dilutions to the respective wells. Include a vehicle control (DMSO).

    • Incubate for 72 hours at 37°C.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Disclaimer

These protocols are intended for guidance and may require optimization for specific experimental conditions and equipment. It is recommended to consult the original research articles for further details. All work should be performed in a suitable laboratory environment following standard safety procedures.

References

Application Notes and Protocols for OP-5244 in T-cell Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-5244 is a potent, orally bioavailable small-molecule inhibitor of CD73 (ecto-5'-nucleotidase).[1][2] CD73 plays a critical role in immunosuppression within the tumor microenvironment by catalyzing the conversion of adenosine monophosphate (AMP) to adenosine.[1][2] Extracellular adenosine then binds to A2A receptors on T-cells, leading to a dampening of the anti-tumor immune response. By inhibiting CD73, this compound effectively blocks the production of immunosuppressive adenosine, thereby reversing T-cell suppression and enhancing their activation, proliferation, and effector functions.[1][2][3] These application notes provide detailed protocols for utilizing this compound in T-cell activation assays to evaluate its efficacy in restoring T-cell function.

Mechanism of Action

The primary mechanism of this compound involves the competitive inhibition of the CD73 enzyme. This action prevents the hydrolysis of extracellular AMP into adenosine. The resulting decrease in adenosine concentration in the vicinity of T-cells prevents the activation of the adenosine A2A receptor signaling pathway, which would otherwise lead to an increase in intracellular cAMP levels and subsequent suppression of T-cell receptor (TCR) signaling. Consequently, the inhibition of CD73 by this compound leads to a restoration of T-cell proliferation and cytokine production.

cluster_extracellular Extracellular Space cluster_tcell T-cell AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binding CD73->Adenosine OP5244 This compound OP5244->CD73 Inhibition AC Adenylate Cyclase A2AR->AC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation TCR_signaling TCR Signaling PKA->TCR_signaling Inhibition Suppression T-cell Suppression (↓ Proliferation, ↓ Cytokine Production) PKA->Suppression Promotes

Figure 1: Signaling pathway of this compound-mediated reversal of T-cell suppression.

Data Presentation

The following table summarizes the quantitative data on the efficacy of this compound in various in vitro assays.

ParameterAssay TypeCell Line/SystemThis compound PotencyReference
IC50 Biochemical AssayRecombinant Human CD730.25 nM[4]
EC50 Adenosine ProductionH1568 (NSCLC cells)0.79 nM[4]
EC50 Adenosine ProductionEMT6 (Murine Breast Cancer)14 nM[4]
EC50 AMP HydrolysisPeripheral Blood CD8+ T-cells0.22 nM[4]
Effective Concentration Rescue of AMP-suppressed CD8+ T-cell proliferation and cytokine productionHuman CD8+ T-cells4.1 - 1000 nM

Experimental Protocols

Protocol 1: T-cell Proliferation Assay using CFSE Dilution

This protocol details the assessment of this compound's ability to reverse AMP-mediated suppression of T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound (stock solution in DMSO)

  • Adenosine Monophosphate (AMP)

  • Anti-CD3 antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • CFSE (CellTrace™ CFSE Cell Proliferation Kit)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • 96-well flat-bottom culture plates

  • Flow cytometer

Procedure:

  • Isolation of PBMCs:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.

    • Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.

  • CFSE Staining:

    • Adjust the PBMC concentration to 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

    • Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • T-cell Activation and Treatment:

    • Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the wells twice with PBS before adding cells.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add 100 µL of the CFSE-labeled PBMC suspension to each well of the anti-CD3 coated plate.

    • Add 50 µL of this compound dilutions to the respective wells. Include a vehicle control (DMSO).

    • Add 50 µL of AMP solution to achieve a final concentration that induces T-cell suppression (e.g., 50 µM). Include a control without AMP.

    • Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all wells.

    • The final volume in each well should be 200 µL.

  • Incubation and Analysis:

    • Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).

    • Analyze the cells by flow cytometry, gating on the CD4+ or CD8+ T-cell populations.

    • Assess proliferation by measuring the dilution of CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.

cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs (Ficoll Gradient) CFSE_Stain Stain with CFSE Isolate_PBMCs->CFSE_Stain Add_Cells Add CFSE-labeled PBMCs CFSE_Stain->Add_Cells Plate_Coating Coat plate with anti-CD3 Ab Plate_Coating->Add_Cells Add_OP5244 Add this compound (or vehicle) Add_Cells->Add_OP5244 Add_AMP Add AMP (immunosuppressant) Add_OP5244->Add_AMP Add_antiCD28 Add soluble anti-CD28 Ab Add_AMP->Add_antiCD28 Incubate Incubate (4-5 days) Add_antiCD28->Incubate Stain_Markers Stain for T-cell surface markers Incubate->Stain_Markers Flow_Cytometry Analyze by Flow Cytometry Stain_Markers->Flow_Cytometry

Figure 2: Experimental workflow for the T-cell proliferation assay with this compound.
Protocol 2: Cytokine Release Assay (ELISA)

This protocol describes how to measure the effect of this compound on the production of key T-cell cytokines such as IFN-γ, TNF-α, and IL-2 in response to stimulation.

Materials:

  • Human PBMCs

  • This compound (stock solution in DMSO)

  • Adenosine Monophosphate (AMP)

  • Anti-CD3 antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • 96-well flat-bottom culture plates

  • ELISA kits for human IFN-γ, TNF-α, and IL-2

  • Plate reader

Procedure:

  • Isolation and Plating of PBMCs:

    • Isolate PBMCs as described in Protocol 1.

    • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Coat a 96-well plate with anti-CD3 antibody as described in Protocol 1.

  • T-cell Activation and Treatment:

    • Add 100 µL of the PBMC suspension to each well of the anti-CD3 coated plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add 50 µL of this compound dilutions to the respective wells. Include a vehicle control (DMSO).

    • Add 50 µL of AMP solution to achieve a final concentration that induces suppression (e.g., 50 µM). Include a control without AMP.

    • Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all wells.

    • The final volume in each well should be 200 µL.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until analysis.

  • Cytokine Measurement by ELISA:

    • Quantify the concentration of IFN-γ, TNF-α, and IL-2 in the collected supernatants using commercially available ELISA kits.

    • Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards and samples, incubation times, and washing steps.[5][6][7][8][9]

    • Read the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the cytokine concentrations based on the standard curve.

Conclusion

This compound is a valuable tool for studying the role of the adenosine pathway in T-cell-mediated immunity. The provided protocols offer a framework for assessing the ability of this compound to reverse adenosine-induced immunosuppression and restore T-cell effector functions. These assays are crucial for the preclinical evaluation of CD73 inhibitors as potential cancer immunotherapeutics. Researchers should optimize assay conditions, such as cell density and stimulation strength, for their specific experimental systems.

References

Application Notes and Protocols: Measuring Adenosine Production Inhibition by OP-5244

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular adenosine in the tumor microenvironment is a potent immunosuppressive molecule, hindering anti-tumor immune responses. The ecto-5'-nucleotidase, CD73 (Cluster of Differentiation 73), is a key enzyme responsible for the extracellular conversion of adenosine monophosphate (AMP) to adenosine. Overexpression of CD73 on tumor cells and immune cells leads to high concentrations of adenosine, promoting tumor growth and resistance to therapy.[1][2][3][4]

OP-5244 is a highly potent and orally bioavailable small-molecule inhibitor of CD73.[1][2] By blocking the enzymatic activity of CD73, this compound effectively inhibits the production of immunosuppressive adenosine, thereby restoring and enhancing anti-tumor immunity.[1][5] These application notes provide detailed methodologies for measuring the inhibition of adenosine production by this compound in both biochemical and cell-based assays.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of CD73, binding to the active site of the enzyme and preventing the hydrolysis of AMP to adenosine.[4][5] This leads to a reduction in the concentration of extracellular adenosine.

cluster_extracellular Extracellular Space AMP AMP CD73 CD73 (ecto-5'-nucleotidase) AMP->CD73 Substrate Adenosine Adenosine Immune_Suppression Immune Suppression Adenosine->Immune_Suppression Activates A2A/A2B Receptors CD73->Adenosine Hydrolysis OP5244 This compound OP5244->CD73 Inhibition

Figure 1: Signaling pathway of adenosine production and its inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in various assays. The following table summarizes key quantitative data for easy comparison.

ParameterValueCell Line/SystemReference
IC50 0.25 nMRecombinant Human CD73[1][2]
EC50 0.79 ± 0.38 nMH1568 (NSCLC) cells[1][2]
EC50 0.22 nMHuman peripheral blood-derived CD8+ T cells[1][2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Two primary methods are detailed below for assessing the inhibitory activity of this compound on CD73-mediated adenosine production: a biochemical assay using recombinant CD73 and a cell-based assay using a CD73-expressing cancer cell line.

Protocol 1: Biochemical CD73 Activity Assay (Malachite Green-Based)

This protocol measures the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP by recombinant human CD73. The amount of Pi is quantified using a malachite green-based colorimetric assay. A decrease in Pi production in the presence of this compound indicates inhibition of CD73 activity.

Start Start Prepare_Reagents Prepare Reagents: - Recombinant CD73 - AMP Substrate - this compound dilutions - Malachite Green Reagent Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Add CD73 - Add this compound or vehicle - Pre-incubate Prepare_Reagents->Assay_Setup Initiate_Reaction Add AMP to initiate reaction Assay_Setup->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Add Malachite Green Reagent to stop reaction and develop color Incubate->Stop_Reaction Measure_Absorbance Read absorbance at ~620 nm Stop_Reaction->Measure_Absorbance Analyze_Data Calculate % inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the biochemical CD73 activity assay.

Materials:

  • Recombinant Human CD73 (e.g., R&D Systems, Cat# 5795-EN)[6]

  • Adenosine 5'-monophosphate (AMP) (Sigma-Aldrich, Cat# A1752)

  • This compound

  • Malachite Green Phosphate Assay Kit (e.g., Sigma-Aldrich, Cat# MAK307 or R&D Systems, Cat# DY996)[6]

  • Assay Buffer: 25 mM Tris, 5 mM MgCl2, pH 7.5[6]

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to desired concentrations (e.g., a serial dilution to cover a range from 0.01 nM to 1 µM).

    • Prepare a stock solution of AMP in deionized water (e.g., 5 mM).[6] Dilute to the desired final concentration in Assay Buffer (e.g., 100 µM).

    • Dilute recombinant human CD73 in Assay Buffer to the desired concentration (e.g., 0.04 µg/mL).[6]

    • Prepare the Malachite Green reagent according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the diluted recombinant human CD73 solution to each well, except for the "no enzyme" control wells.

    • Add 25 µL of the this compound dilutions or vehicle (Assay Buffer with the same percentage of DMSO as the inhibitor dilutions) to the appropriate wells.

    • Include control wells:

      • Positive control (100% activity): CD73 + vehicle

      • Negative control (inhibitor): CD73 + this compound

      • No enzyme control: Assay Buffer only

    • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 25 µL of the diluted AMP substrate to all wells.

    • Mix gently and incubate the plate at 37°C for 20-60 minutes.[6] The optimal incubation time may need to be determined empirically to ensure the reaction is in the linear range.

  • Color Development and Measurement:

    • Stop the reaction and develop the color by adding the Malachite Green reagent as per the kit's protocol (typically 100-150 µL).

    • Incubate at room temperature for 15-30 minutes to allow for color development.

    • Measure the absorbance at a wavelength of approximately 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbanceinhibitor / Absorbancevehicle)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Adenosine Production Assay (HPLC-MS/MS)

This protocol measures the amount of adenosine produced by CD73-expressing cells in culture. The concentration of adenosine in the cell supernatant is quantified by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.

Start Start Cell_Culture Culture CD73-expressing cells (e.g., H1568, EMT6) Start->Cell_Culture Treatment Treat cells with this compound dilutions or vehicle Cell_Culture->Treatment Add_Substrate Add AMP to the culture medium Treatment->Add_Substrate Incubate Incubate for a defined period Add_Substrate->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Sample_Prep Prepare samples for HPLC-MS/MS (e.g., protein precipitation, filtration) Collect_Supernatant->Sample_Prep HPLC_MSMS Analyze adenosine concentration by HPLC-MS/MS Sample_Prep->HPLC_MSMS Data_Analysis Calculate % inhibition and EC50 HPLC_MSMS->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the cell-based adenosine production assay.

Materials:

  • CD73-expressing cancer cell line (e.g., H1568 human non-small cell lung cancer cells or EMT6 murine breast cancer cells)[1]

  • Appropriate cell culture medium and supplements

  • This compound

  • Adenosine 5'-monophosphate (AMP)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile

  • Ammonium acetate

  • Formic acid

  • Internal standard (e.g., 13C5-adenosine)

  • HPLC system coupled with a tandem mass spectrometer

  • C18 reversed-phase HPLC column (e.g., Luna C18, Phenomenex)[7]

Procedure:

  • Cell Culture and Plating:

    • Culture the chosen cell line under standard conditions.

    • Seed the cells in a multi-well plate (e.g., 24- or 96-well) at a density that allows for sub-confluency during the experiment. Allow the cells to adhere overnight.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle (medium with the same percentage of DMSO).

    • Pre-incubate the cells with the inhibitor for 1-2 hours.

  • Adenosine Production:

    • Add AMP to each well to a final concentration of 10-100 µM. The optimal concentration may need to be determined empirically.

    • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Sample Collection and Preparation:

    • Collect the cell culture supernatant from each well.

    • To stop any further enzymatic activity, immediately process the samples. A common method is to add a cold stop solution (e.g., PBS with a high concentration of EDTA and an adenosine deaminase inhibitor like EHNA).

    • For protein precipitation, add cold acetonitrile (containing the internal standard) to the supernatant at a 1:3 or 1:4 ratio.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the clear supernatant to a new tube or an HPLC vial for analysis.

  • HPLC-MS/MS Analysis:

    • Chromatographic Conditions (Example): [7]

      • Column: C18 reversed-phase column (e.g., 150 x 2.0 mm, 3 µm)

      • Mobile Phase A: 25 mM ammonium acetate in water

      • Mobile Phase B: Acetonitrile

      • Flow Rate: 0.2 mL/min

      • Gradient: Isocratic or a shallow gradient depending on the separation needs.

      • Injection Volume: 10 µL

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Positive electrospray ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • Adenosine: m/z 268.1 → 136.1

        • 13C5-Adenosine (Internal Standard): m/z 273.1 → 136.1

    • Optimize the MS parameters (e.g., declustering potential, collision energy) for maximum sensitivity.

  • Data Analysis:

    • Quantify the adenosine concentration in each sample by comparing the peak area ratio of adenosine to the internal standard against a standard curve prepared with known concentrations of adenosine.

    • Calculate the percentage of adenosine production inhibition for each this compound concentration relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the EC50 value.

Alternative Adenosine Detection Methods

While HPLC-MS/MS is the gold standard for adenosine quantification due to its sensitivity and specificity, other methods can also be employed:

  • Commercial Adenosine Assay Kits: Several commercially available kits utilize enzymatic reactions to produce a colorimetric or fluorometric signal proportional to the adenosine concentration. These kits offer a simpler and higher-throughput alternative to HPLC-MS/MS.

  • HPLC with UV Detection: For samples with higher adenosine concentrations, HPLC with UV detection at ~260 nm can be a viable and more accessible option than mass spectrometry.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for characterizing the inhibitory activity of this compound on adenosine production. The choice between a biochemical and a cell-based assay will depend on the specific research question. The biochemical assay is ideal for determining the direct inhibitory effect on the enzyme, while the cell-based assay provides insights into the compound's activity in a more physiologically relevant context. By employing these methodologies, researchers can effectively evaluate the potential of this compound and other CD73 inhibitors in the context of cancer immunotherapy and other therapeutic areas where the adenosine pathway plays a critical role.

References

Application Notes and Protocols for OP-5244 in Immunotherapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-5244 is a potent and orally bioavailable small-molecule inhibitor of CD73, a critical enzyme in the adenosine signaling pathway.[1][2][3][4] In the tumor microenvironment, CD73-mediated conversion of adenosine monophosphate (AMP) to adenosine leads to the accumulation of immunosuppressive adenosine, which dampens anti-tumor immune responses.[1][2][4][5] By blocking CD73, this compound effectively reduces adenosine production, thereby reversing immunosuppression and enhancing the activity of immune cells against cancer.[1][3][4] These application notes provide a comprehensive overview of the experimental design for evaluating this compound in immunotherapy research, including detailed protocols for key in vitro and in vivo assays.

Mechanism of Action: The Adenosinergic Pathway

The adenosinergic pathway plays a crucial role in regulating immune responses. In the tumor microenvironment, stressed or dying cells release adenosine triphosphate (ATP), which is sequentially hydrolyzed to AMP by CD39 and then to immunosuppressive adenosine by CD73. Adenosine then binds to A2A receptors on immune cells, such as T cells and natural killer (NK) cells, leading to a suppression of their anti-tumor functions. This compound specifically inhibits the ecto-5'-nucleotidase activity of CD73, thereby preventing the generation of adenosine and restoring immune cell function.[1][2][5]

Adenosine_Pathway cluster_enzymes Ectonucleotidases ATP Extracellular ATP ADP ADP ATP->ADP AMP AMP ADP->AMP Adenosine Immunosuppressive Adenosine AMP->Adenosine A2AR A2A Receptor Adenosine->A2AR Binds to Immune_Cell Immune Cell (e.g., T cell) Suppression Immune Suppression Immune_Cell->Suppression A2AR->Immune_Cell OP5244 This compound CD73 CD73 OP5244->CD73 Inhibits CD39 CD39

Diagram 1: Mechanism of action of this compound in the adenosinergic pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

ParameterCell Line/SystemValueReference
IC50 Recombinant Human CD730.25 nM[4]
EC50 (Adenosine Production)H1568 (NSCLC) Cells0.79 nM[4]
EC50 (AMP Hydrolysis)Human CD8+ T Cells0.22 nM[4]
EC50 (Adenosine Production)EMT6 (Murine Breast Cancer) Cells14 nM[6]

Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models

Mouse ModelTreatmentOutcomeReference
EMT6 (Murine Breast Cancer)15 mg/kg/day, s.c. for 13 daysSignificant tumor growth inhibition[4]
EMT6 (Murine Breast Cancer)150 mg/kg, p.o. twice daily for 16 daysIncreased CD8+ T cell infiltration and reversed immunosuppression[4]
E.G7-OVA (Murine T Cell Lymphoma)15 mg/kg/day, mini-pump infusionAnti-tumor effects as a single agent[7]

Table 3: Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDose (mg/kg)Cmax (µM)AUCinf (µM*h)t1/2 (hr)Reference
Oral (p.o.)20042.245.13.3[6]

Experimental Protocols

In Vitro Adenosine Production Assay

This protocol describes the measurement of adenosine production from cancer cells or immune cells following treatment with this compound.

Adenosine_Assay_Workflow A Seed cells (e.g., H1568 or CD8+ T cells) in a 96-well plate B Pre-treat cells with varying concentrations of this compound A->B C Add AMP to initiate the reaction B->C D Incubate for a defined period C->D E Collect supernatant D->E F Quantify adenosine levels using LC-MS/MS E->F G Analyze data and determine EC50 F->G

Diagram 2: Workflow for the in vitro adenosine production assay.

Materials:

  • H1568 non-small cell lung cancer cells or isolated human/murine CD8+ T cells

  • This compound

  • Adenosine Monophosphate (AMP)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed H1568 cells or CD8+ T cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Incubate for 1 hour at 37°C.

  • AMP Addition: Prepare a stock solution of AMP. Add AMP to each well to a final concentration of 10 µM to initiate the conversion to adenosine.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant for adenosine and AMP concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate the ratio of adenosine to AMP. Plot the percentage of adenosine production inhibition against the concentration of this compound and determine the EC50 value using non-linear regression analysis.

T Cell Proliferation Assay (CFSE-based)

This protocol outlines the assessment of this compound's ability to rescue AMP-suppressed T cell proliferation.

T_Cell_Proliferation_Workflow A Isolate CD8+ T cells from peripheral blood or spleen B Label T cells with CFSE A->B C Activate T cells (e.g., with anti-CD3/CD28 beads) B->C D Treat cells with AMP to suppress proliferation C->D E Add varying concentrations of this compound D->E F Culture for 72-96 hours E->F G Analyze CFSE dilution by flow cytometry F->G

Diagram 3: Workflow for the T cell proliferation assay.

Materials:

  • Isolated human or murine CD8+ T cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3/CD28 T cell activation beads

  • AMP

  • This compound

  • Complete RPMI-1640 medium

  • Flow cytometer

Procedure:

  • T Cell Isolation: Isolate CD8+ T cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using magnetic-activated cell sorting (MACS).

  • CFSE Labeling: Resuspend the isolated T cells at 1 x 106 cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold complete medium.

  • Cell Culture and Treatment: Wash the CFSE-labeled cells and resuspend them in complete medium. Plate the cells in a 96-well plate at 1 x 105 cells/well.

  • T Cell Activation and Suppression: Add anti-CD3/CD28 beads to activate the T cells. To induce suppression, add AMP to a final concentration of 50 µM.

  • This compound Treatment: Add serial dilutions of this compound (e.g., 4.1-1000 nM) to the appropriate wells.[3]

  • Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE intensity in daughter cells.

In Vivo Syngeneic Mouse Tumor Model

This protocol details the evaluation of this compound's anti-tumor efficacy in a syngeneic mouse model.

In_Vivo_Workflow A Implant tumor cells (e.g., EMT6) subcutaneously into BALB/c mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment groups B->C D Administer this compound (p.o. or s.c.) and vehicle control C->D E Monitor tumor growth by caliper measurements D->E F At study endpoint, harvest tumors E->F G Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry F->G

Diagram 4: Workflow for the in vivo syngeneic mouse tumor model.

Materials:

  • BALB/c mice

  • EMT6 murine breast cancer cells

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers

  • Flow cytometry antibodies for TIL analysis (e.g., anti-CD45, -CD3, -CD8, -FoxP3)

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 106 EMT6 cells into the flank of female BALB/c mice.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally (e.g., 150 mg/kg, twice daily) or subcutaneously (e.g., 15 mg/kg/day) for the duration of the study.[4] The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume throughout the study.

  • Tumor and Spleen Harvesting: At the end of the study, euthanize the mice and harvest the tumors and spleens.

  • TIL Analysis: Prepare single-cell suspensions from the tumors and stain with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, FoxP3) to analyze the composition of tumor-infiltrating lymphocytes by flow cytometry. An increase in the CD8+ T cell to regulatory T cell (Treg) ratio is indicative of a positive anti-tumor immune response.

Cytokine Release Assay

This protocol is for measuring the effect of this compound on cytokine production by T cells.

Materials:

  • Isolated human or murine CD8+ T cells

  • Anti-CD3/CD28 T cell activation beads

  • AMP

  • This compound

  • ELISA kits for IFN-γ and IL-2

Procedure:

  • T Cell Stimulation: Isolate and culture CD8+ T cells as described in the T cell proliferation assay protocol.

  • Treatment: Stimulate the T cells with anti-CD3/CD28 beads in the presence of AMP and varying concentrations of this compound.

  • Supernatant Collection: After 48-72 hours of culture, centrifuge the plates and collect the supernatant.

  • ELISA: Measure the concentrations of IFN-γ and IL-2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the AMP-suppressed control group to determine the extent of rescue of cytokine production.

Conclusion

This compound is a promising immunotherapeutic agent that targets the adenosinergic pathway to reverse tumor-induced immunosuppression. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound, enabling researchers to investigate its mechanism of action and anti-tumor efficacy. The provided quantitative data serves as a benchmark for experimental outcomes. These detailed methodologies will aid researchers, scientists, and drug development professionals in designing and executing robust studies to further elucidate the therapeutic potential of this compound in cancer immunotherapy.

References

Evaluating the Impact of OP-5244 on CD8+ T Cell Infiltration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-5244 is an orally bioavailable small-molecule inhibitor of CD73, a key ecto-enzyme in the adenosine signaling pathway.[1][2][3] In the tumor microenvironment (TME), CD73-mediated conversion of adenosine monophosphate (AMP) to adenosine contributes to an immunosuppressive milieu that hampers anti-tumor immune responses. Adenosine, by binding to its receptors on immune cells, can blunt the activity of cytotoxic CD8+ T lymphocytes (T cells), which are critical for tumor cell killing.

This compound is designed to block the production of immunosuppressive adenosine, thereby reversing this key mechanism of immune evasion.[1][2][3] Preclinical studies have demonstrated that this compound can inhibit adenosine production in both human cancer cells and CD8+ T cells, and importantly, increase the infiltration of CD8+ T cells into tumors in mouse models.[3]

These application notes provide a comprehensive overview of the techniques and detailed protocols for evaluating the effect of this compound on CD8+ T cell infiltration into solid tumors. The following sections detail the underlying signaling pathway, experimental workflows, and specific methodologies for quantitative analysis.

The CD73-Adenosine Signaling Pathway

The generation of an immunosuppressive tumor microenvironment is a significant barrier to effective cancer immunotherapy. A key contributor to this immunosuppression is the extracellular adenosine pathway. Within the TME, stressed or dying tumor cells release adenosine triphosphate (ATP). This ATP is sequentially hydrolyzed by two cell-surface ecto-enzymes: CD39 converts ATP to AMP, and CD73 converts AMP to adenosine. This accumulation of adenosine suppresses the activity of immune cells, including CD8+ T cells, thereby allowing the tumor to evade immune destruction. This compound, as a potent CD73 inhibitor, directly targets the final step of this pathway, preventing the production of adenosine and restoring a more immune-permissive TME.

cluster_TME Tumor Microenvironment Tumor Cell Tumor Cell ATP ATP Tumor Cell->ATP Release CD39 CD39 AMP AMP CD39->AMP CD73 CD73 Adenosine Adenosine CD73->Adenosine This compound This compound This compound->CD73 Inhibition A2A Receptor A2A Receptor Adenosine->A2A Receptor Binding CD8 T Cell CD8 T Cell A2A Receptor->CD8 T Cell Suppression ATP->CD39 Hydrolysis AMP->CD73 Hydrolysis Tumor Implantation Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation This compound Group This compound Group Treatment Initiation->this compound Group Vehicle Control Group Vehicle Control Group Treatment Initiation->Vehicle Control Group Tumor Harvest Tumor Harvest This compound Group->Tumor Harvest Vehicle Control Group->Tumor Harvest Tissue Processing Tissue Processing Tumor Harvest->Tissue Processing IHC Analysis IHC Analysis Tissue Processing->IHC Analysis Flow Cytometry Analysis Flow Cytometry Analysis Tissue Processing->Flow Cytometry Analysis Gene Expression Analysis Gene Expression Analysis Tissue Processing->Gene Expression Analysis

References

Troubleshooting & Optimization

optimizing OP-5244 dosage for maximal anti-tumor effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance for optimizing the dosage of OP-5244 to achieve maximal anti-tumor effect in experimental settings.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and orally bioavailable small-molecule inhibitor of CD73.[1][2] CD73, also known as ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the tumor microenvironment by converting extracellular adenosine monophosphate (AMP) into adenosine (ADO).[1][3][4] The accumulation of adenosine suppresses the activity of immune cells, such as CD8+ T cells, allowing cancer to evade the immune system.[1][2] this compound blocks this process, reducing immunosuppressive adenosine production and restoring anti-tumor immunity.[2][5]

Q2: What is the significance of the CD73/adenosine signaling pathway in oncology? A2: The CD73/adenosine pathway is a key driver of immunosuppression in the tumor microenvironment.[3][6] CD73 is often overexpressed in many types of cancer, leading to high levels of adenosine which correlate with poor patient prognosis.[3][5][6] By generating adenosine, this pathway inhibits the proliferation and effector functions of immune cells that are essential for fighting cancer.[2][7] Therefore, inhibiting CD73 is a promising therapeutic strategy to reverse this immunosuppression and enhance the body's own anti-tumor response.[3][5]

Q3: What are the reported effective concentrations of this compound from in vitro studies? A3: Preclinical in vitro studies have established the sub-nanomolar to low-nanomolar potency of this compound. The key reported values are summarized below.

ParameterTarget / Cell LineValueReference
IC₅₀ CD73 Enzyme0.25 nM[1][2]
EC₅₀ Adenosine Production Inhibition (H1568 NSCLC cells)0.79 nM[1][2]
EC₅₀ AMP Hydrolysis Inhibition (CD8+ T cells)0.22 nM[1][2]
Effective Conc. Rescue of AMP-suppressed CD8+ T cell proliferation4.1 - 1000 nM[1][2]

Q4: What dosages of this compound have demonstrated anti-tumor effects in in vivo preclinical models? A4: this compound has shown single-agent anti-tumor activity in murine cancer models at various doses and administration routes.

SpeciesAdministration RouteDosage RegimenOutcomeReference
MouseSubcutaneous (s.c.)15 mg/kg/day for 13 daysExhibited tumor growth inhibition[1]
MouseOral (p.o.)150 mg/kg, twice daily for 16 daysIncreased CD8+ T cell infiltration, reversed immunosuppression[1][2][8]

Q5: Is this compound orally bioavailable? A5: Yes, this compound is characterized as a potent and orally bioavailable CD73 inhibitor.[1][3][5] Its pharmacokinetic properties have been evaluated in multiple species, including rats, dogs, and cynomolgus monkeys, confirming its potential for oral administration.[2][5]

Section 2: Experimental Design for Dosage Optimization

Optimizing the dosage of this compound requires a systematic approach, beginning with in vitro characterization and progressing to in vivo dose-ranging and efficacy studies.

Q6: How should I design an experiment to determine the optimal dosage of this compound for my cancer model? A6: A multi-stage approach is recommended. Start with in vitro assays to confirm activity in your specific cell lines. Follow this with an in vivo pilot study to establish a dose-response relationship and assess pharmacodynamic markers. Finally, conduct a larger efficacy study using the optimized dose.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Dose-Ranging & PK/PD cluster_2 Phase 3: In Vivo Efficacy Study vitro_potency Determine IC50/EC50 (Adenosine Production Assay) vitro_prolif Assess Impact on Immune Cell Proliferation vitro_potency->vitro_prolif Confirm cellular activity dose_range Dose-Ranging Study (e.g., 10, 50, 150 mg/kg) vitro_prolif->dose_range Inform starting doses pk_pd Pharmacokinetic (PK) Analysis (Plasma concentration over time) dose_range->pk_pd pd_marker Pharmacodynamic (PD) Analysis (Tumor ADO/AMP ratio) dose_range->pd_marker efficacy_study Efficacy Study with Optimized Dose pd_marker->efficacy_study Select optimal dose immune_analysis Tumor Infiltrating Lymphocyte (TIL) Analysis efficacy_study->immune_analysis Correlate with immune response caption Experimental Workflow for this compound Dosage Optimization

Caption: Experimental Workflow for this compound Dosage Optimization.

Q7: What are the critical pharmacodynamic (PD) biomarkers to measure for assessing this compound activity in vivo? A7: To confirm that this compound is engaging its target and modulating the intended pathway, two key biomarkers should be assessed:

  • Adenosine/AMP Ratio: A reduction in the ratio of adenosine to AMP in the tumor microenvironment or plasma is a direct indicator of CD73 inhibition.[3][5] This is a primary measure of target engagement.

  • Immune Cell Infiltration: An increase in the infiltration and activation of cytotoxic CD8+ T cells within the tumor is a key downstream indicator of reversed immunosuppression.[1][7] Analyzing the CD8+/Treg ratio can also provide valuable insight.[8]

Section 3: Detailed Experimental Protocols

Protocol 1: In Vitro Adenosine Production Assay

This protocol details how to measure the ability of this compound to inhibit adenosine production by cancer cells.

  • Cell Culture: Plate CD73-expressing cancer cells (e.g., H1568, EMT6) in a 96-well plate at a density of 2-5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 10 µM to 0.5 pM) in assay buffer (e.g., HBSS). Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove culture media from the cells and wash once with assay buffer. Add the diluted this compound or vehicle control to the wells and pre-incubate for 30-60 minutes at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding AMP to each well at a final concentration of 10-50 µM.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes). The time should be optimized to ensure the reaction is in the linear range.

  • Sample Collection: Stop the reaction by adding a quenching solution (e.g., cold perchloric acid or a specialized stop solution from a kit). Collect the supernatant.

  • Quantification: Analyze the adenosine concentration in the supernatant using a validated method such as LC-MS/MS or a commercially available adenosine assay kit.

  • Data Analysis: Calculate the percent inhibition of adenosine production for each this compound concentration relative to the vehicle control. Plot the data and determine the EC₅₀ value using non-linear regression analysis.

Protocol 2: Murine Syngeneic Tumor Model for In Vivo Efficacy

This protocol provides a framework for evaluating the anti-tumor efficacy of this compound in an immunocompetent mouse model.

  • Animal Model: Use an appropriate syngeneic mouse strain (e.g., BALB/c for EMT6 tumors, C57BL/6 for E.G7-OVA tumors).[8] Animals should be 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 1 x 10⁶ tumor cells (e.g., EMT6) in 100 µL of sterile PBS into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using digital calipers. When tumors reach an average volume of 80-120 mm³, randomize the mice into treatment groups (n=8-10 per group), e.g., Vehicle control and this compound (e.g., 150 mg/kg).

  • Drug Formulation and Administration: Prepare this compound in an appropriate vehicle for oral gavage (p.o.). Administer the specified dose (e.g., 150 mg/kg) twice daily.[1][2][8] The vehicle group should receive the vehicle on the same schedule.

  • Monitoring: Monitor tumor volume and body weight every 2-3 days throughout the study (e.g., 16-21 days).[1][7] Observe animals for any signs of toxicity.

  • Endpoint and Tissue Collection: At the end of the study, euthanize the mice. Collect tumors for pharmacodynamic analysis (e.g., ADO/AMP ratio, flow cytometry for immune cell infiltration) and blood for pharmacokinetic analysis.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for the treated group compared to the vehicle group.[7] Statistically analyze differences in tumor volume and endpoint biomarker data (e.g., using a Student's t-test or ANOVA).

Section 4: Troubleshooting Guide

Q8: I am not observing significant anti-tumor activity with this compound in my in vivo model. What are the potential issues? A8: Lack of efficacy can stem from multiple factors related to the drug, the model, or the experimental procedure. The following flowchart can help diagnose the issue.

G cluster_drug Drug & Dosing Issues cluster_target Target & Model Issues start No significant in vivo efficacy observed check_formulation Is the drug formulation stable and correct? start->check_formulation check_pd Is the target engaged? (Measure tumor ADO/AMP ratio) start->check_pd check_pk Was adequate drug exposure achieved? (Check PK) check_formulation->check_pk check_dose Is the dose high enough? (Consider dose escalation) check_pk->check_dose outcome_pk Outcome: Low Exposure -> Reformulate or increase dose check_pk->outcome_pk If No check_cd73 Does the tumor model express sufficient CD73? check_pd->check_cd73 outcome_pd Outcome: No Target Engagement -> Increase dose or check model check_pd->outcome_pd If No check_model Is the tumor model known to be immunogenic? check_cd73->check_model outcome_model Outcome: Model is not suitable -> Select new tumor model check_model->outcome_model If No caption Troubleshooting a Lack of In Vivo Efficacy

Caption: Troubleshooting a Lack of In Vivo Efficacy.

Q9: My in vitro results are highly variable between experiments. What should I check? A9: High variability in in vitro assays can often be traced to inconsistencies in cell culture or assay execution.

  • Cell Health and Passage Number: Ensure you are using cells from a consistent, low passage number. Older cells can have altered phenotypes and CD73 expression.

  • Cell Seeding Density: Verify that cell seeding is highly consistent across all wells and plates. Even small differences can lead to variability in metabolic activity and enzyme expression.

  • Reagent Quality: Use fresh, high-quality reagents, including cell culture media, serum, and assay components. Ensure AMP substrate has not degraded.

  • Assay Timing: Be precise with incubation times for both drug treatment and the enzymatic reaction. Automated liquid handlers can improve consistency.

Q10: How can I confirm that the anti-tumor effect I am seeing is due to the intended immune-mediated mechanism? A10: To confirm the mechanism, you should correlate tumor growth inhibition with immunological changes in the tumor microenvironment.

  • Flow Cytometry: At the study endpoint, analyze tumors for changes in immune cell populations. A significant increase in the number and percentage of CD8+ T cells, particularly those expressing activation markers like Granzyme B, would support the mechanism.[4]

  • Depletion Studies: In a more advanced experiment, you can repeat the efficacy study in mice that have had their CD8+ T cells depleted (using an anti-CD8 antibody). If the anti-tumor effect of this compound is lost in these mice, it strongly implicates a CD8+ T cell-dependent mechanism.

References

addressing OP-5244 solubility and stability issues in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of the CD73 inhibitor, OP-5244, in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally bioavailable small molecule inhibitor of CD73, an ecto-5'-nucleotidase that plays a crucial role in the production of immunosuppressive adenosine in the tumor microenvironment.[1][2][3][4] By inhibiting CD73, this compound blocks the conversion of adenosine monophosphate (AMP) to adenosine, thereby reversing immunosuppression and promoting anti-tumor immune responses.[1][2][5]

Q2: What are the key physicochemical properties of this compound?

A2: The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight537.89 g/mol [6][7]
Chemical FormulaC19H29ClN5O9P[6]
AppearanceSolid powder[6][8]
Purity>98% (HPLC)[6][8]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions.

FormatStorage TemperatureDurationReference
Solid Powder-20°CLong-term (months to years)[8]
0-4°CShort-term (days to weeks)[8]
In Solvent-80°C or -20°CUp to 6 months[6]

Q4: In which solvents is this compound soluble?

A4: Based on available data, this compound exhibits good solubility in dimethyl sulfoxide (DMSO) and water.

SolventConcentrationMethodReference
DMSO10 mM-[6]
250 mg/mLultrasonic[7]
Water100 mg/mLultrasonic[7]

Troubleshooting Guide: Solubility and Stability Issues

This guide provides practical solutions for common problems encountered during the handling of this compound in experimental settings.

Problem 1: Precipitation of this compound is observed when preparing aqueous solutions from a DMSO stock.

  • Possible Cause: The concentration of this compound in the final aqueous solution may exceed its aqueous solubility limit, a common issue with compounds initially dissolved in a high concentration of an organic solvent.

  • Solution:

    • Decrease the final concentration: Prepare a more dilute final solution.

    • Use a co-solvent: Consider using a co-solvent system. For example, after diluting the DMSO stock in your aqueous buffer, the final concentration of DMSO should be kept as low as possible (ideally <0.5%) to minimize solvent-induced artifacts in biological assays.

    • Gentle warming and sonication: Briefly warm the solution at 37°C and use a sonicator to aid dissolution. However, be cautious with temperature-sensitive compounds and always check for degradation after such treatments.

    • pH adjustment: The solubility of a compound can be pH-dependent. Assess the solubility of this compound in buffers with different pH values relevant to your experiment.

Problem 2: Inconsistent results in cell-based assays.

  • Possible Cause 1: Instability of this compound in cell culture medium. Small molecules can degrade in complex biological media over the course of an experiment.

  • Solution 1: Assess stability.

    • Prepare this compound in your specific cell culture medium (with and without serum) at the final working concentration.

    • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Analyze the concentration of the intact compound at each time point using a suitable analytical method like HPLC to determine its stability.

  • Possible Cause 2: Adsorption to plasticware. Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in the medium.

  • Solution 2: Mitigate adsorption.

    • Use low-adhesion plasticware.

    • Prepare fresh dilutions of this compound immediately before use.

    • Include a small amount of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) in your buffers, if compatible with your assay, to reduce non-specific binding.

Problem 3: Difficulty in achieving the desired concentration for in vivo studies.

  • Possible Cause: The required concentration for in vivo administration may be high, leading to solubility challenges in biocompatible vehicles.

  • Solution:

    • Formulation development: For oral administration, this compound has been formulated in vehicles such as 5% DMSO/15% Labrasol in sterile water.[9] For intravenous administration, a vehicle of 5% DMA/10% EtOH/40% PEG 400/45% D5W has been used.[9]

    • Particle size reduction: Techniques like micronization can increase the surface area of the compound, potentially improving the dissolution rate.

    • Use of salt forms: If applicable, investigating different salt forms of the compound can significantly enhance aqueous solubility.

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound solid powder in a sterile microfuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly. If necessary, briefly sonicate in a water bath to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in Experimental Buffer

  • Preparation: Prepare a solution of this compound in your experimental buffer at the final working concentration by diluting the DMSO stock. The final DMSO concentration should be consistent across all samples and controls.

  • Incubation: Incubate the solution at the desired experimental temperature (e.g., 37°C) for a series of time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sampling: At each time point, take an aliquot of the solution and immediately stop any potential degradation by freezing it at -80°C or by mixing with a quenching solution if necessary.

  • Analysis: Analyze the concentration of intact this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Interpretation: Plot the concentration of this compound as a function of time to determine its stability profile in the specific buffer.

Visualizations

OP5244_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell / Immune Cell ATP ATP/ADP AMP AMP ATP->AMP Hydrolysis ADO Adenosine AMP->ADO Hydrolysis A2AR A2A Receptor ADO->A2AR Binding & Activation CD39 CD39 CD73 CD73 OP5244 This compound OP5244->CD73 Inhibition Immunosuppression Immunosuppression A2AR->Immunosuppression Leads to

Caption: Signaling pathway of adenosine-mediated immunosuppression and the inhibitory action of this compound.

Experimental_Workflow_Solubility cluster_prep Preparation cluster_exp Experimental Use start Start: this compound Powder dissolve Dissolve in DMSO (e.g., 10 mM stock) start->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Aqueous Buffer thaw->dilute check_precip Observe for Precipitation dilute->check_precip proceed Proceed with Experiment check_precip->proceed No troubleshoot Troubleshoot Solubility check_precip->troubleshoot Yes

Caption: Workflow for preparing and using this compound solutions, including a key solubility checkpoint.

Logical_Relationship_Troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution precip Precipitation in Media sol_limit Exceeded Solubility Limit precip->sol_limit inconsistent Inconsistent Results instability Compound Instability inconsistent->instability adsorption Adsorption to Plastic inconsistent->adsorption lower_conc Lower Concentration sol_limit->lower_conc cosolvent Use Co-solvent sol_limit->cosolvent stability_test Perform Stability Assay instability->stability_test low_adhesion Use Low-Adhesion Ware adsorption->low_adhesion

Caption: Logical relationships for troubleshooting common experimental issues with this compound.

References

common challenges in working with small-molecule CD73 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small-molecule inhibitors of CD73 (ecto-5'-nucleotidase).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when working with small-molecule CD73 inhibitors?

A1: Researchers often face several key challenges:

  • Specificity and Off-Target Effects: The active site of CD73 is highly conserved, making it difficult to develop highly specific inhibitors, which can lead to off-target effects.[1]

  • Poor Pharmacokinetics: Many small-molecule inhibitors, particularly nucleotide analogs, exhibit poor oral bioavailability, low metabolic stability, and rapid clearance.[2][3]

  • Low Aqueous Solubility: Poor solubility can hinder formulation and in vivo studies.

  • Translational Difficulty: In vitro potency may not always translate to in vivo efficacy due to the complex tumor microenvironment.[1]

  • Development of Resistance: Tumors can develop resistance to CD73 inhibitors through various mechanisms, including the upregulation of CD73 or compensatory signaling pathways.[1][4][5]

Q2: What are the main differences between nucleotide/nucleoside and non-nucleotide small-molecule CD73 inhibitors?

A2: The two main classes of small-molecule CD73 inhibitors have distinct characteristics:

  • Nucleotide/Nucleoside Inhibitors: These are often potent competitive inhibitors that mimic the natural substrate, AMP.[4] However, they can suffer from poor cell permeability and low oral bioavailability.

  • Non-Nucleotide Inhibitors: These inhibitors can offer improved pharmacokinetic properties and may target allosteric sites, potentially leading to higher specificity.[6][7] Developing potent non-nucleotide inhibitors has been challenging.

Troubleshooting Guides

Enzyme Activity Assays (e.g., Malachite Green Assay)

Q3: My malachite green assay is showing high background or turbidity. What could be the cause and how can I fix it?

A3: High background or turbidity in a malachite green assay can be caused by several factors:

  • Phosphate Contamination: The malachite green assay is highly sensitive to free phosphate. Ensure all buffers and reagents are free of contaminating phosphate.

  • Precipitation of Reagents: Do not premix the developer solutions (Reagent II/Developer I and Reagent III/Developer II). They should be added to the wells separately. Turbidity upon their addition is normal and should dissipate within a few minutes.[1][8]

  • Assay Time: Do not let the plate sit for more than 20 minutes after adding the developer reagents, as this can lead to increased background.[1]

Q4: I am observing CD73 activity in my negative control (no enzyme). What is happening?

A4: This could be due to the presence of contaminating phosphatases in your sample preparation or reagents. To address this, include a "Sample Background Control" that contains your sample but no substrate.[1][8] Additionally, using a known CD73 inhibitor in a control well can help distinguish between CD73-specific activity and that from other phosphatases.[1][8]

Cell-Based Assays

Q5: My small-molecule CD73 inhibitor is potent in an enzyme assay but shows weak activity in a cell-based assay. Why?

A5: This discrepancy is common and can be attributed to several factors:

  • Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its target.

  • Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, which actively remove it from the cell.

  • High Substrate Concentration: The concentration of the natural substrate (AMP) in the cellular environment may be high, outcompeting the inhibitor.

  • Presence of Soluble CD73: Cells can shed a soluble form of CD73, which may also need to be inhibited.[9][10][11]

Q6: How can I confirm that my inhibitor is engaging with CD73 inside the cells?

A6: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.[8][12][13][14][15] This method assesses the thermal stabilization of a protein upon ligand binding. A shift in the melting temperature of CD73 in the presence of your inhibitor indicates direct binding.

Quantitative Data

Table 1: Comparison of Preclinical Small-Molecule CD73 Inhibitors

InhibitorTargetIC50 (Soluble CD73)IC50 (Membrane-Bound CD73)Oral Bioavailability (Mouse)Key Features
AB680 (Quemliclustat) CD730.86 nM3.3 nM (H1568 cells)GoodPotent, selective, currently in clinical trials.[9][16][17]
OP-5244 CD730.25 nM0.79 nM (H1568 cells)Good (45.1 µM*h AUC)Highly potent, orally bioavailable monophosphonate.[4][16][18]
SHR170008 CD73Potent (specific values not disclosed)Potent (specific values not disclosed)Dose-dependent efficacy in vivoShowed synergistic anti-tumor activity with anti-PD-1 mAb.
ORIC-533 CD73Highly potent (surpassing AB680)Not specifiedGood (t1/2 of 2.98 h in mice)High metabolic stability and slow dissociation from CD73.[4]

Experimental Protocols

Protocol: Malachite Green-Based CD73 Enzyme Activity Assay

This protocol is adapted from commercially available kits and literature.[18]

Materials:

  • Recombinant human CD73

  • AMP (substrate)

  • CD73 assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MgCl2)

  • Malachite green/molybdate solution

  • 96-well microplate

  • Plate reader capable of measuring absorbance at ~620-640 nm

Procedure:

  • Prepare Reagents: Prepare serial dilutions of your small-molecule inhibitor in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the CD73 enzyme to wells containing either the inhibitor dilutions or vehicle control. Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.

  • Initiate Reaction: Add AMP substrate to all wells to start the reaction.

  • Incubate: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).

  • Stop Reaction and Develop Color: Add the malachite green/molybdate solution to each well to stop the reaction and initiate color development.

  • Read Absorbance: After a short incubation at room temperature (e.g., 15-20 minutes), measure the absorbance at ~630 nm.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Visualizations

CD73_Signaling_Pathway CD73 Signaling Pathway in the Tumor Microenvironment ATP Extracellular ATP CD39 CD39 ATP->CD39 Hydrolysis ADP ADP ADP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds to CD39->ADP CD39->AMP CD73->Adenosine ImmuneCell Immune Cell (e.g., T cell) A2AR->ImmuneCell On Suppression Immune Suppression ImmuneCell->Suppression Inhibitor Small-Molecule CD73 Inhibitor Inhibitor->CD73 Inhibits

Caption: The CD73 signaling pathway generates immunosuppressive adenosine.

Experimental_Workflow Preclinical Evaluation of a Small-Molecule CD73 Inhibitor cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Advanced Studies EnzymeAssay Enzyme Activity Assay (e.g., Malachite Green) CellAssay Cell-Based Assay (e.g., on cancer cell lines) EnzymeAssay->CellAssay PK Pharmacokinetic Studies (Solubility, Bioavailability) EnzymeAssay->PK Lead Candidate TargetEngagement Target Engagement Assay (e.g., CETSA) CellAssay->TargetEngagement Efficacy In Vivo Efficacy (Syngeneic mouse models) PK->Efficacy PD Pharmacodynamic Studies (Tumor microenvironment analysis) Efficacy->PD OffTarget Off-Target Profiling (Kinase panels) Efficacy->OffTarget Optimized Candidate Resistance Resistance Mechanism Studies OffTarget->Resistance Combination Combination Therapy Evaluation Resistance->Combination

Caption: A typical preclinical workflow for evaluating CD73 inhibitors.

References

troubleshooting inconsistent results in OP-5244 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using OP-5244, a potent and orally bioavailable inhibitor of CD73.[1][2][3]

Troubleshooting Guide

In Vitro Experiments

Question: I am observing high variability in my IC50/EC50 values for this compound in my cell-based assays. What could be the cause?

Answer: Inconsistent results in cell-based assays can arise from several factors. Here are some common causes and troubleshooting steps:

  • Cell Health and Confluency:

    • Ensure your cells are healthy, within a consistent passage number, and plated at a consistent density for each experiment. Over-confluent or unhealthy cells can lead to variable CD73 expression and metabolic activity.

  • This compound Preparation and Storage:

    • This compound is soluble in DMSO and water, though sonication may be required for aqueous solutions.[4] Prepare fresh dilutions from a concentrated stock for each experiment.

    • Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Avoid repeated freeze-thaw cycles.

  • Assay Protocol Consistency:

    • Ensure consistent incubation times, temperatures, and reagent volumes across all plates and experiments.

    • Use a multichannel pipette for reagent addition to minimize timing differences between wells.

  • Plate Reader Settings:

    • Optimize the plate reader settings, such as gain and focal height, for your specific assay plate and cell type to ensure you are capturing the optimal signal.

Question: My this compound solution appears to have precipitated after dilution in my aqueous assay buffer. How can I prevent this?

Answer: Precipitation of small molecule inhibitors is a common issue. Consider the following:

  • Solvent Concentration:

    • When diluting your DMSO stock of this compound into an aqueous buffer, ensure the final concentration of DMSO is low enough to be tolerated by your cells and to keep the compound in solution. Typically, a final DMSO concentration of <0.5% is recommended.

  • Pre-warming Buffer:

    • Gently pre-warm your assay buffer to the experimental temperature before adding the this compound stock solution.

  • Solubility Enhancers:

    • For certain applications, the use of solubility enhancers like Pluronic F-127 or β-cyclodextrins in the assay buffer might be necessary, but their compatibility with your specific assay should be validated first.

In Vivo Experiments

Question: I am having trouble with the in vivo formulation of this compound for oral administration. What are the recommended formulations?

Answer: For in vivo studies, proper formulation is critical for achieving consistent oral bioavailability. Here are some suggested formulations for this compound:[4]

  • Formulation 1 (with PEG300 and Tween-80):

    • Dissolve this compound in DMSO (10% of the final volume).

    • Add PEG300 (40% of the final volume) and mix.

    • Add Tween-80 (5% of the final volume) and mix.

    • Add saline (45% of the final volume) to reach the final volume. This should result in a clear solution with a solubility of ≥ 6.5 mg/mL.[4]

  • Formulation 2 (with SBE-β-CD):

    • Dissolve this compound in DMSO (10% of the final volume).

    • Add a 20% SBE-β-CD solution in saline (90% of the final volume). This should also yield a clear solution with a solubility of ≥ 6.5 mg/mL.[4]

  • Formulation 3 (in corn oil):

    • Dissolve this compound in DMSO (10% of the final volume).

    • Add corn oil (90% of the final volume). This formulation also provides a solubility of ≥ 6.5 mg/mL.[4]

Question: The therapeutic effect of this compound in my animal model is not as pronounced as expected from the in vitro data. What could be the reason?

Answer: Discrepancies between in vitro potency and in vivo efficacy can be due to several factors:

  • Pharmacokinetics (PK):

    • While this compound is orally bioavailable, its PK profile can vary between species.[1] Ensure your dosing regimen (dose and frequency) is sufficient to maintain a plasma concentration above the EC90 for the target engagement in your animal model.

  • Tumor Microenvironment (TME):

    • The TME can be highly immunosuppressive. The efficacy of this compound, which works by reversing adenosine-mediated immunosuppression, may depend on the specific immune cell composition and the levels of AMP and CD73 in the TME of your tumor model.[3]

  • Off-Target Effects:

    • While this compound has shown low potential for inhibiting certain CYP enzymes, comprehensive off-target effects are not fully characterized.[1] Unforeseen off-target effects could potentially counteract its therapeutic efficacy in a complex in vivo system.

Frequently Asked Questions (FAQs)

Question: What is the mechanism of action of this compound?

Answer: this compound is a potent inhibitor of CD73 (also known as ecto-5'-nucleotidase).[1][2] CD73 is an enzyme that converts extracellular adenosine monophosphate (AMP) into adenosine.[3] In the tumor microenvironment, high levels of adenosine suppress the activity of immune cells, such as T cells.[3] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby restoring anti-tumor immune responses.[1][3]

Question: What are the reported IC50 and EC50 values for this compound?

Answer: The potency of this compound has been characterized in various assays:

  • Biochemical IC50: ~0.25 nM for CD73 inhibition.[4]

  • Cell-based EC50:

    • ~0.79 nM for inhibiting adenosine production in H1568 non-small cell lung cancer cells.[4]

    • ~0.22 nM for inhibiting AMP hydrolysis in peripheral blood-derived CD8+ T cells.[4]

    • 14 nM for inhibiting adenosine production in EMT6 murine breast cancer cells.

Question: In which cell lines has this compound shown activity?

Answer: this compound has demonstrated complete inhibition of adenosine production in both human and murine cancer cell lines, including H1568 (human non-small cell lung cancer) and EMT6 (murine breast cancer).[4] It also effectively inhibits adenosine production in human CD8+ T cells.[3]

Question: Are there any known off-target effects of this compound?

Answer: this compound has been tested in a cytochrome P450 (CYP) inhibition assay and showed a low potential for inhibiting CYP3A4, 2C8, and C29, with IC50 values greater than 20 µM.[1] This suggests a low likelihood of drug-drug interactions mediated by these enzymes. A comprehensive off-target screening against a broader panel of kinases or other enzymes is not publicly available.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Biochemical IC50 0.25 nMPurified CD73[4]
EC50 (Adenosine Production) 0.79 ± 0.38 nMH1568 (Human NSCLC)[4]
EC50 (AMP Hydrolysis) 0.22 nMHuman CD8+ T Cells[4]
EC50 (Adenosine Production) 14 nMEMT6 (Murine Breast Cancer)

Experimental Protocols

CD73 Inhibition Assay in a Cell-Based Format

This protocol provides a general framework for assessing the inhibitory activity of this compound on CD73 in a cancer cell line.

1. Materials:

  • CD73-expressing cancer cell line (e.g., H1568)

  • Cell culture medium and supplements

  • This compound

  • DMSO (for stock solution)

  • AMP (substrate)

  • Adenosine detection kit (e.g., colorimetric or fluorescence-based)

  • 96-well plates

2. Procedure:

  • Cell Seeding: Seed the CD73-expressing cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO only).

  • Compound Treatment: Remove the cell culture medium from the wells and add the diluted this compound or vehicle control. Incubate for a pre-determined time (e.g., 1 hour) at 37°C.

  • Substrate Addition: Add AMP to each well to a final concentration that is appropriate for the assay (e.g., at or near the Km for CD73).

  • Enzymatic Reaction: Incubate the plate at 37°C for a specific period to allow for the conversion of AMP to adenosine. The incubation time should be within the linear range of the enzymatic reaction.

  • Adenosine Detection: Stop the reaction and measure the amount of adenosine produced in each well using a suitable adenosine detection kit, following the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background signal (wells with no cells or no substrate).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

Signaling Pathway Diagram

OP5244_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular T-Cell ATP ATP/ADP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis ADO Adenosine A2AR A2A Receptor ADO->A2AR Binding CD39->AMP CD73->ADO cAMP cAMP A2AR->cAMP Activation Suppression Immune Suppression cAMP->Suppression OP5244 This compound OP5244->CD73 Inhibition

Caption: Adenosine signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

OP5244_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochem Biochemical Assay (Purified CD73) CellBased Cell-Based Assay (e.g., H1568, CD8+ T-cells) Biochem->CellBased DoseResponse Dose-Response Curve & IC50/EC50 Determination CellBased->DoseResponse Decision Proceed to In Vivo? DoseResponse->Decision Formulation Formulation Development (e.g., for oral dosing) PK Pharmacokinetics Study (e.g., in mice) Formulation->PK Efficacy Efficacy Study (e.g., syngeneic tumor model) PK->Efficacy PD Pharmacodynamic Analysis (e.g., intratumoral adenosine levels) Efficacy->PD End End PD->End Start Start Start->Biochem Decision->Formulation Yes Decision->End No

Caption: General experimental workflow for the evaluation of this compound.

References

Technical Support Center: OP-5244 Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for minimizing potential toxicity and optimizing the use of OP-5244 in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and orally bioavailable small-molecule inhibitor of CD73 (ecto-5'-nucleotidase).[1][2][3][4] CD73 is a key enzyme that converts adenosine monophosphate (AMP) into adenosine.[1][3][4][5] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine in the tumor microenvironment, thereby reversing immunosuppression and enhancing anti-tumor immune responses.[1][2][4][6][7]

Q2: What are the known in vitro effects of this compound?

A2: In preclinical studies, this compound has been shown to:

  • Potently inhibit human CD73 with an IC50 of 0.25 nM.[2][3]

  • Inhibit the production of adenosine in human non-small cell lung cancer cells (H1568) with an EC50 of 0.79 nM.[2][3]

  • Inhibit AMP hydrolysis to adenosine in human CD8+ T cells with an EC50 of 0.22 nM.[2][3]

  • Rescue AMP-suppressed proliferation and cytokine production (IFN-γ and TNF-α) in CD8+ T cells.[2][3][5]

  • Completely inhibit adenosine production in both human and murine cancer cell lines.[2][6][7]

Q3: What are the reported in vivo effects of this compound?

A3: In vivo studies in mouse models have demonstrated that this compound:

  • Reverses immunosuppression.[1][4][6][7]

  • Increases the infiltration of CD8+ T cells into tumors.[2]

  • Exhibits anti-tumor effects as a single agent.[3]

Q4: Is there any published information on the toxicity of this compound in preclinical studies?

A4: The publicly available scientific literature to date primarily focuses on the efficacy and mechanism of action of this compound. Specific details regarding the toxicity profile of this compound in preclinical studies have not been extensively reported in the reviewed articles. General strategies for mitigating drug-induced toxicity in preclinical research are recommended.[8]

Q5: What general strategies can be employed to mitigate potential toxicity in preclinical drug discovery?

A5: During preclinical development, several strategies can be used to minimize the risk of drug-induced toxicity:

  • Thorough Preclinical Testing: Conduct comprehensive in vitro and in vivo studies to identify potential toxicity issues early.[8] This includes assays for cardiotoxicity, hepatotoxicity, and neurotoxicity.[9]

  • Dose-Response Assessment: Carefully determine the dose-response relationship for both efficacy and toxicity to establish a therapeutic window.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to predict potential accumulation and off-target effects.

  • Formulation Optimization: Develop formulations that improve solubility and stability, which can reduce the risk of toxicity.[8]

  • Biomarker Monitoring: Identify and monitor biomarkers that can provide early indications of target engagement and potential toxicity.[10]

Troubleshooting Guides

This section addresses potential issues that researchers may encounter during their experiments with this compound.

Issue 1: Higher than expected cytotoxicity in in-vitro cell-based assays.

Possible Cause Troubleshooting Step
High concentration of this compound Perform a dose-titration experiment to determine the optimal non-toxic concentration that still achieves the desired level of CD73 inhibition.
Off-target effects Profile this compound against a panel of other ectonucleotidases and relevant off-target enzymes to assess specificity.
Cell line sensitivity Test the compound on a panel of different cell lines to determine if the observed cytotoxicity is cell-line specific.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for the specific cell line being used.
Assay interference Run appropriate controls to ensure that this compound is not interfering with the assay components (e.g., viability dyes, luciferase reporters).

Issue 2: Lack of in-vivo efficacy in animal models.

Possible Cause Troubleshooting Step
Suboptimal dosing or schedule Conduct a dose-ranging study with different dosing schedules to find the optimal regimen for tumor growth inhibition.
Poor oral bioavailability Although this compound is reported to be orally bioavailable, perform pharmacokinetic studies in the specific animal model being used to confirm adequate exposure.[2]
Inappropriate animal model Ensure the selected tumor model expresses CD73 and that the tumor microenvironment is dependent on the adenosine pathway for immunosuppression.
Drug formulation issues Verify the stability and solubility of the this compound formulation being used for in vivo administration.
Rapid metabolism or clearance Analyze plasma and tumor tissue for levels of this compound and its potential metabolites to understand its pharmacokinetic profile in the chosen model.

Issue 3: Observation of adverse effects in animal models (e.g., weight loss, lethargy).

Possible Cause Troubleshooting Step
On-target toxicity The pharmacological effect of inhibiting CD73 may have unintended consequences in certain tissues. Reduce the dose or consider an alternative dosing schedule.
Off-target toxicity The compound may be interacting with other targets. Conduct a broader in vitro safety pharmacology screen.
Metabolite toxicity Investigate the metabolic profile of this compound to identify any potentially toxic metabolites.[8]
Vehicle-related toxicity Administer the vehicle alone to a control group of animals to rule out any adverse effects from the formulation components.
General stress from administration Refine the handling and administration procedures to minimize stress on the animals.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

AssayCell Line/SystemParameterValueReference
CD73 InhibitionHuman CD73IC500.25 nM[2][3]
Adenosine Production InhibitionH1568 (NSCLC)EC500.79 nM[2][3]
AMP Hydrolysis InhibitionHuman CD8+ T cellsEC500.22 nM[2][3]

Table 2: Pharmacokinetic Parameters of this compound (10 mg/kg, p.o.)

SpeciesCmax (µM)AUC (µM·h)Reference
Rat0.821.96[2]
Dog1.251.75[2]
Cynomolgus Monkey1.7214.2[2]

Experimental Protocols

Protocol 1: In Vitro CD73 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human CD73.

  • Materials: Recombinant human CD73, AMP, Malachite Green Phosphate Assay Kit, this compound.

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add recombinant human CD73 to each well.

    • Add the serially diluted this compound to the wells and pre-incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding AMP to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction and measure the amount of inorganic phosphate produced using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: T-cell Proliferation Rescue Assay

  • Objective: To assess the ability of this compound to rescue AMP-suppressed CD8+ T-cell proliferation.

  • Materials: Isolated human CD8+ T cells, anti-CD3/CD28 antibodies, AMP, this compound, Cell Proliferation Dye (e.g., CFSE).

  • Procedure:

    • Label isolated CD8+ T cells with a cell proliferation dye.

    • Activate the T cells using plate-bound anti-CD3 and soluble anti-CD28 antibodies.

    • Treat the activated T cells with a suppressive concentration of AMP in the presence of varying concentrations of this compound.

    • Culture the cells for 96 hours.

    • Harvest the cells and analyze proliferation by measuring the dilution of the cell proliferation dye using flow cytometry.

    • Quantify the percentage of proliferated cells in each treatment group.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 ADO Adenosine AMP->ADO CD73 A2AR A2A Receptor ADO->A2AR CD39 CD39 CD73 CD73 cAMP cAMP A2AR->cAMP Gs protein PKA PKA cAMP->PKA Immunosuppression Immunosuppression PKA->Immunosuppression OP5244 This compound OP5244->CD73 Inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_safety Safety Assessment a CD73 Inhibition Assay b Cell-based Adenosine Production Assay a->b c T-cell Function Rescue Assay b->c d Pharmacokinetic Studies c->d e Tumor Model Efficacy Studies d->e f Pharmacodynamic Analysis (Tumor Microenvironment) e->f h In Vivo Toxicology Studies (Dose-ranging) f->h g In Vitro Safety Pharmacology g->h Troubleshooting_Tree start Unexpected In Vivo Toxicity Observed q1 Is the toxicity dose-dependent? start->q1 action1 Reduce dose and/or modify dosing schedule. Conduct dose-ranging toxicology study. q1->action1 Yes q2 Is toxicity observed with vehicle control? q1->q2 No a1_yes Yes a1_no No action2 Investigate toxicity of vehicle components. Reformulate. q2->action2 Yes q3 Is there evidence of off-target activity? q2->q3 No a2_yes Yes a2_no No action3 Conduct broad in vitro safety pharmacology screen. Consider chemical modification. q3->action3 Yes action4 Investigate on-target toxicity in relevant tissues. Analyze drug and metabolite levels. q3->action4 No a3_yes Yes a3_no No

References

Technical Support Center: Ensuring Reproducibility in OP-5244-Based Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to ensure the reproducibility of findings when working with OP-5244, a potent and orally bioavailable inhibitor of CD73.[1][2][3]

Frequently Asked Questions (FAQs) about this compound

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a small-molecule inhibitor of CD73, an ecto-5-nucleotidase enzyme.[1][2] Its primary function is to block the hydrolysis of adenosine monophosphate (AMP) into immunosuppressive adenosine (ADO) in the tumor microenvironment.[1][3][4][5] By inhibiting CD73, this compound reduces adenosine levels, which in turn helps to reverse adenosine-mediated immunosuppression and enhance anti-tumor immune responses.[1][6]

Q2: What is the recommended solvent and storage condition for this compound? A2: For in vitro studies, this compound is typically dissolved in DMSO to create a stock solution. For in vivo studies, specific formulation vehicles are required. Always refer to the manufacturer's data sheet for the specific product you are using. Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: In which research areas is this compound most commonly used? A3: this compound is primarily utilized in cancer immunotherapy research.[2] It is studied for its potential to enhance the efficacy of immune checkpoint inhibitors and other cancer therapies by targeting the adenosinergic pathway.[1][4]

Quantitative Data Summary

For consistent experimental design, please refer to the following reported values for this compound.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
IC₅₀ 0.25 nMBiochemical Assay[2][3]
EC₅₀ (ADO Production)0.79 nMH1568 (NSCLC) Cells[2][3]
EC₅₀ (AMP Hydrolysis)0.22 nMCD8⁺ T Cells[2][3]

Table 2: Summary of Pharmacokinetic Parameters of this compound (10 mg/kg, p.o.)

SpeciesCₘₐₓ (µM)AUC (µM·h)Reference
Rat 0.821.96[2]
Dog 1.251.75[2]
Cynomolgus Monkey 1.7214.2[2]

Signaling Pathway and Experimental Workflow

To maintain consistency, it is crucial to understand the underlying biological pathway and to follow a standardized experimental workflow.

OP5244_Mechanism_of_Action This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., T Cell) ATP ATP/ADP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis ADO Adenosine (ADO) (Immunosuppressive) A2AR A2A Receptor ADO->A2AR Binding CD39->AMP CD73->ADO ImmuneSuppression Immune Suppression (↓ Proliferation, ↓ Cytokine Release) A2AR->ImmuneSuppression OP5244 This compound OP5244->CD73 Inhibition

Caption: Mechanism of this compound in the tumor microenvironment.

In_Vitro_Workflow Standard In Vitro Experimental Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_analysis 3. Analysis CellCulture Culture Cells (e.g., H1568, EMT6) CellSeeding Seed Cells in Plates (Optimize Density) CellCulture->CellSeeding AddAMP Add AMP Substrate PrepareOP5244 Prepare this compound Dilutions TreatCells Treat Cells with this compound PrepareOP5244->TreatCells AddAMP->TreatCells Incubate Incubate (Specific Time) TreatCells->Incubate CollectSupernatant Collect Supernatant Incubate->CollectSupernatant CellViability Assess Cell Viability (e.g., CellTiter-Glo®) Incubate->CellViability ADO_Assay Measure Adenosine Levels (LC-MS/MS or Kit) CollectSupernatant->ADO_Assay DataAnalysis 4. Data Analysis (Calculate EC₅₀, Normalize Data) ADO_Assay->DataAnalysis CellViability->DataAnalysis

Caption: Workflow for assessing this compound efficacy in vitro.

Troubleshooting Guides

In Vitro Cell-Based Assays

Q: My dose-response curve is inconsistent between experiments. What are the likely causes? A: Inconsistent dose-response curves are a common issue in cell-based assays and can stem from several factors.[7]

  • Cell Passage Number: High passage numbers can lead to phenotypic drift in cancer cell lines.[8] Always use cells within a consistent and low passage number range for all related experiments.

  • Cell Seeding Density: Uneven cell distribution or inconsistent cell numbers per well will cause high variability.[9] Ensure your cell suspension is homogenous before and during plating.

  • Reagent Preparation: Inconsistent serial dilutions of this compound can drastically alter results. Prepare fresh dilutions for each experiment and use calibrated pipettes.

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell health. Avoid using the outer wells or fill them with sterile PBS/media to create a humidity barrier.

Q: I'm observing low signal or no effect of this compound in my adenosine production assay. Why? A: A weak or absent signal can be frustrating, but it is often solvable by checking these key points:

  • Insufficient AMP Substrate: Ensure you are adding a sufficient concentration of AMP to the media for CD73 to act upon. The final concentration should be optimized for your specific cell line.

  • Low CD73 Expression: The cell line you are using may not express sufficient levels of CD73. Verify CD73 expression via Western Blot, flow cytometry, or qPCR before conducting functional assays.

  • Inactive Compound: Ensure your this compound stock has been stored correctly and has not undergone multiple freeze-thaw cycles. Test a fresh aliquot or new vial of the compound.

  • Assay Sensitivity: Your adenosine detection method (e.g., colorimetric kit) may not be sensitive enough. Consider using a more sensitive method like LC-MS/MS for accurate quantification.

Troubleshoot_Low_Signal Troubleshooting: Low Signal in Viability/Activity Assay Start Low or No Signal Observed CheckCells Are cells healthy and at correct density? Start->CheckCells CheckCompound Is this compound stock valid and potent? CheckCells->CheckCompound Yes Sol_Cells Solution: - Check for contamination - Optimize seeding density - Use low passage cells CheckCells->Sol_Cells No CheckAssay Is the assay protocol and detection method optimal? CheckCompound->CheckAssay Yes Sol_Compound Solution: - Use a fresh aliquot - Verify solvent compatibility - Prepare fresh dilutions CheckCompound->Sol_Compound No Sol_Assay Solution: - Verify CD73 expression - Optimize substrate concentration - Check reader settings - Increase incubation time CheckAssay->Sol_Assay No End Problem Resolved CheckAssay->End Yes Sol_Cells->End Sol_Compound->End Sol_Assay->End

Caption: Decision tree for troubleshooting low assay signal.

Western Blotting for Target Engagement

Q: I can't detect CD73 protein on my Western Blot. What should I do? A: Failure to detect the target protein is a common Western Blot issue.[10][11]

  • Improper Sample Prep: Ensure your protein extraction method is effective and includes protease inhibitors to prevent degradation.[12]

  • Low Protein Load: You may be loading too little protein.[12] Quantify your lysate using a BCA or Bradford assay and aim to load 20-30 µg per lane.

  • Poor Antibody Quality: The primary antibody may have low affinity or may not be validated for Western Blotting.[13] Test a different, validated anti-CD73 antibody. Optimize the primary antibody concentration; too much or too little can result in no signal.[11]

  • Inefficient Transfer: Verify successful protein transfer from the gel to the membrane by using a reversible stain like Ponceau S.[11] If transfer is poor, optimize the transfer time, voltage, or buffer composition.[14]

Q: My Western Blot has high background noise, obscuring the CD73 band. A: High background can mask your results.[14]

  • Blocking is Insufficient: Increase the blocking time or try a different blocking agent (e.g., switch from non-fat dry milk to BSA, or vice-versa).[13]

  • Antibody Concentration is Too High: An overly concentrated primary or secondary antibody is a common cause of high background.[11] Perform a titration to find the optimal dilution.

  • Inadequate Washing: Increase the number and/or duration of your wash steps after antibody incubations to remove non-specifically bound antibodies.

Key Experimental Protocol

Protocol: In Vitro Adenosine Production Assay

This protocol provides a standardized method to assess the inhibitory effect of this compound on AMP-induced adenosine production in cancer cells.

1. Cell Culture and Seeding: a. Culture CD73-positive cells (e.g., H1568 human NSCLC cells) under standard conditions (e.g., 37°C, 5% CO₂). b. Use cells from a low, consistent passage number (e.g., P5-P15) to minimize experimental variability.[8] c. Harvest cells and perform a cell count. Seed 20,000 cells/well in a 96-well flat-bottom plate in 100 µL of complete medium. d. Incubate for 24 hours to allow cells to adhere.

2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform serial dilutions in assay medium to create working solutions at 2X the final desired concentrations. c. Gently remove the culture medium from the cells. d. Add 50 µL of the 2X this compound working solutions to the appropriate wells. Include "vehicle control" (DMSO) and "no treatment" wells.

3. Substrate Addition and Incubation: a. Prepare a 2X working solution of AMP in assay medium (e.g., 100 µM to achieve a 50 µM final concentration). b. Add 50 µL of the 2X AMP solution to all wells, bringing the final volume to 100 µL. c. Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours). This should be optimized for your cell line.

4. Sample Collection and Analysis: a. After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. b. Carefully collect 80 µL of the supernatant from each well for adenosine quantification. c. Analyze adenosine levels using a validated LC-MS/MS method or a commercially available adenosine assay kit. d. In parallel, assess cell viability in a replicate plate using an assay like CellTiter-Glo® to ensure this compound concentrations are not cytotoxic.

5. Data Analysis: a. Normalize the adenosine concentrations to the vehicle control. b. Plot the normalized values against the log of the this compound concentration. c. Use a non-linear regression (four-parameter variable slope) model to calculate the EC₅₀ value.

References

Validation & Comparative

A Comparative Analysis of CD73 Inhibitors: OP-5244 vs. AB680

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer immunotherapy, the inhibition of the CD73-adenosine axis has emerged as a promising strategy to counteract the immunosuppressive tumor microenvironment. This guide provides a detailed comparative analysis of two potent small-molecule CD73 inhibitors, OP-5244 and AB680 (also known as quemliclustat), intended for researchers, scientists, and drug development professionals.

At a Glance: Key Quantitative Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound and AB680, facilitating a direct comparison of their potency and pharmacokinetic profiles.

ParameterThis compoundAB680 (Quemliclustat)Reference(s)
Target CD73 (ecto-5'-nucleotidase)CD73 (ecto-5'-nucleotidase)[1][2][3]
Mechanism of Action Reversible, competitive inhibitorReversible, slow-onset, competitive inhibitor[1][2][4]
Biochemical IC50 0.25 nM0.86 nM[5]
Cellular EC50 (H1568 cells) 0.79 nM3.3 nM[5]
Cellular EC50 (EMT6 cells) 14 nM198 nM[5]
Inhibition Constant (Ki) Not Reported4.9 pM - 5 pM[3][4][6]
Administration Route OralIntravenous[7][8]
Mouse Pharmacokinetics
Dose200 mg/kg, PONot directly comparable[5]
Cmax42.2 µMNot directly comparable[5]
AUCinf45.1 µM*hNot directly comparable[5]
t1/23.3 hLong half-life[2][5]
Clinical Development Status PreclinicalPhase 1/1b clinical trials[1][9][10][11]

Signaling Pathway and Mechanism of Action

Both this compound and AB680 target CD73, a pivotal enzyme in the adenosine signaling pathway within the tumor microenvironment. CD73 catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. Adenosine then binds to its receptors (e.g., A2A and A2B) on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor activity. By inhibiting CD73, both molecules block the production of immunosuppressive adenosine, thereby restoring and enhancing the anti-tumor immune response.

Adenosine_Signaling_Pathway CD73 Inhibition of Adenosine Pathway cluster_TME Tumor Microenvironment cluster_Inhibitors Therapeutic Intervention cluster_ImmuneCell Immune Cell (e.g., T Cell) ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A2AR/A2BR A2AR/A2BR Adenosine->A2AR/A2BR binds to CD39 CD39 CD73 CD73 Immune_Suppression Immune_Suppression A2AR/A2BR->Immune_Suppression This compound This compound This compound->Inhibition AB680 AB680 AB680->Inhibition Inhibition->CD73

Caption: Inhibition of the CD73-mediated conversion of AMP to immunosuppressive adenosine by this compound and AB680.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of CD73 inhibitors like this compound and AB680.

CD73 Enzymatic Activity Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of CD73.

Objective: To determine the IC50 value of the inhibitor.

Materials:

  • Recombinant human CD73 enzyme

  • AMP (adenosine monophosphate) as the substrate

  • Inhibitor compound (this compound or AB680) at various concentrations

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Detection reagent (e.g., Malachite Green for phosphate detection or a luciferase-based kit for ATP detection after a coupled reaction)

  • 96-well microplate

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in the assay buffer.

  • In a 96-well plate, add the recombinant CD73 enzyme to each well, followed by the different concentrations of the inhibitor.

  • Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at room temperature or 37°C.

  • Initiate the enzymatic reaction by adding AMP to each well.

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction by adding a stop solution or the detection reagent.

  • Measure the amount of product formed (inorganic phosphate or ATP) using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

T-cell Proliferation and Cytokine Secretion Assay

This assay assesses the ability of the inhibitor to reverse adenosine-mediated T-cell suppression.

Objective: To evaluate the functional consequence of CD73 inhibition on T-cell activity.

Materials:

  • Isolated human or mouse T cells (e.g., from peripheral blood mononuclear cells - PBMCs)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or specific antigens)

  • AMP to generate adenosine in the culture

  • Inhibitor compound (this compound or AB680)

  • Cell proliferation dye (e.g., CFSE or BrdU)

  • Cytokine detection assay (e.g., ELISA or Luminex for IFN-γ, IL-2)

  • Cell culture medium and supplements

  • 96-well cell culture plate

Procedure:

  • Label isolated T cells with a proliferation dye (e.g., CFSE).

  • Plate the labeled T cells in a 96-well plate.

  • Add T-cell activation stimuli to the wells.

  • Add AMP to the wells to induce adenosine-mediated suppression.

  • Add different concentrations of the inhibitor compound to the designated wells.

  • Incubate the plate for a period of 3-5 days at 37°C in a CO2 incubator.

  • For proliferation analysis: Harvest the cells and analyze the dilution of the proliferation dye using flow cytometry.

  • For cytokine analysis: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., IFN-γ) using an appropriate immunoassay.

In Vivo Mouse Tumor Model

This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Objective: To determine the effect of the inhibitor on tumor growth and the tumor immune microenvironment.

Materials:

  • Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma, EMT6 breast cancer)

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Inhibitor compound (this compound or AB680) formulated for in vivo administration (oral or intravenous)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant the tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups (vehicle control, inhibitor monotherapy, combination therapy).

  • Administer the inhibitor and vehicle control according to the predetermined dosing schedule and route.

  • Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors.

  • The tumors can be further analyzed for immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and changes in the tumor microenvironment.

Experimental_Workflow General In Vivo Efficacy Study Workflow Tumor_Cell_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Cell_Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment_Administration Treatment Administration Randomization->Treatment_Administration Tumor_Measurement Regular Tumor Volume Measurement Treatment_Administration->Tumor_Measurement Repeatedly Endpoint_Analysis Endpoint Analysis: Tumor Excision, Immune Profiling Tumor_Measurement->Endpoint_Analysis

Caption: A simplified workflow for a typical in vivo mouse tumor model study to evaluate anti-tumor efficacy.

Concluding Remarks

Both this compound and AB680 are highly potent inhibitors of CD73 that have demonstrated the ability to reverse adenosine-mediated immunosuppression and exert anti-tumor effects in preclinical models. A key differentiator is their intended route of administration, with this compound being developed as an oral agent and AB680 as an intravenous formulation.[7][8] The available head-to-head data suggests that this compound may have a higher potency in some cellular assays.[5] However, the clinical development of AB680 is more advanced, with ongoing Phase 1/1b trials.[9][10][11] The choice between these or other CD73 inhibitors for further research and development will likely depend on the specific therapeutic context, desired pharmacokinetic profile, and emerging clinical data.

References

A Comparative Guide to the Anti-Tumor Efficacy of OP-5244 in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pre-clinical anti-tumor effects of OP-5244, a potent and orally bioavailable small-molecule inhibitor of CD73, with other notable CD73 inhibitors, ORIC-533 and AB680. The data presented is compiled from publicly available research to assist in evaluating its therapeutic potential across various cancer models.

Mechanism of Action: Targeting the Adenosinergic Pathway

This compound exerts its anti-tumor effects by inhibiting ecto-5'-nucleotidase (CD73), a key enzyme in the adenosine triphosphate (ATP) catabolism pathway.[1][2] CD73 is responsible for the conversion of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule within the tumor microenvironment (TME).[1][2] By blocking this conversion, this compound reduces adenosine levels, thereby reversing the suppression of immune cells, particularly T lymphocytes, and promoting an anti-tumor immune response.[1][2]

CD73_Inhibition_Pathway Mechanism of Action of this compound cluster_TME Tumor Microenvironment ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 Immune_Suppression Immune_Suppression Adenosine->Immune_Suppression CD39 CD39 CD73 CD73 Anti-Tumor_Immunity Anti-Tumor_Immunity CD73->Anti-Tumor_Immunity This compound This compound This compound->CD73 Inhibits Immune_Suppression->Anti-Tumor_Immunity

Diagram 1: CD73 Inhibition by this compound.

Comparative Efficacy: In Vitro Potency

This table summarizes the in vitro potency of this compound in comparison to other CD73 inhibitors, ORIC-533 and AB680. The data is collated from various preclinical studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited.

InhibitorTargetAssay TypeCell Line / SystemIC50 (nM)EC50 (nM)Reference
This compound CD73Biochemical-0.25-[2]
CD73Adenosine ProductionH1568 (NSCLC)-0.79[2]
CD73Adenosine ProductionEMT6 (Murine Breast Cancer)-14[3]
ORIC-533 CD73Biochemical-<1 (picomolar)-[4][5]
CD73Adenosine ProductionH1568 (NSCLC)-Sub-nanomolar[5]
CD73Adenosine ProductionHuman CD8+ T-cells-Sub-nanomolar[5]
AB680 CD73Biochemical-0.005 (Ki)-[6][7]
CD73Adenosine ProductionHuman CD8+ T-cells<0.01-[8]

In Vivo Anti-Tumor Activity

The following table outlines the in vivo anti-tumor efficacy of this compound and its comparators in various murine cancer models.

InhibitorCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Key FindingsReference
This compound EMT-6 (Murine Breast Cancer)150 mg/kg, p.o., BID for 16 daysSignificantIncreased CD8+ T-cell infiltration and CD8+/Treg ratio.[3]
E.G7-OVA (Murine T-cell Lymphoma)15 mg/kg/day, s.c. mini-pumpNot specifiedReduced tumor adenosine levels.[3]
ORIC-533 E.G7-OVA (Murine T-cell Lymphoma)150 mg/kg, p.o., QD for 21 days67%Reduced intratumoral adenosine and increased CD8+ T-cells.[9]
AB680 B16F10 (Murine Melanoma)10 mg/kg, i.p., dailySignificantEnhanced anti-tumor activity in combination with anti-PD-1.[7]
KPC (Syngeneic Pancreatic Cancer)10 mg/kg, p.o., 3x/weekSignificantReduced tumor growth and intratumoral adenosine levels.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability and Adenosine Production Assays

Objective: To determine the potency of CD73 inhibitors in blocking adenosine production from cancer cells.

Protocol:

  • Cell Culture: Human non-small cell lung cancer (H1568) or murine breast cancer (EMT6) cells are cultured in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 104 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serially diluted concentrations of the CD73 inhibitor (e.g., this compound, ORIC-533, or AB680) or vehicle control (DMSO).

  • AMP Addition: After a 30-minute pre-incubation with the inhibitor, adenosine monophosphate (AMP) is added to each well to a final concentration of 10 µM to initiate the enzymatic reaction.

  • Incubation: The plates are incubated at 37°C for 2 hours.

  • Sample Collection and Analysis: The supernatant is collected, and the reaction is stopped. The concentration of adenosine is quantified using LC-MS/MS.

  • Data Analysis: The EC50 values are calculated by plotting the percentage of adenosine production inhibition against the logarithm of the inhibitor concentration.

Adenosine_Production_Assay_Workflow Workflow for In Vitro Adenosine Production Assay Start Start Cell_Culture Culture H1568 or EMT6 cells Start->Cell_Culture Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with CD73 inhibitor or vehicle Cell_Seeding->Compound_Treatment AMP_Addition Add AMP to initiate reaction Compound_Treatment->AMP_Addition Incubation Incubate at 37°C AMP_Addition->Incubation Sample_Collection Collect supernatant Incubation->Sample_Collection LC_MS_Analysis Quantify adenosine by LC-MS/MS Sample_Collection->LC_MS_Analysis Data_Analysis Calculate EC50 values LC_MS_Analysis->Data_Analysis End End Data_Analysis->End In_Vivo_Study_Workflow Workflow for In Vivo Efficacy Studies Start Start Cell_Implantation Implant tumor cells into mice Start->Cell_Implantation Tumor_Monitoring Monitor tumor growth Cell_Implantation->Tumor_Monitoring Randomization Randomize mice into groups Tumor_Monitoring->Randomization Treatment Administer CD73 inhibitor or vehicle Randomization->Treatment Efficacy_Measurement Measure tumor volumes Treatment->Efficacy_Measurement PD_Analysis Perform pharmacodynamic analysis Efficacy_Measurement->PD_Analysis End End PD_Analysis->End

References

Assessing the Specificity of OP-5244 for CD73 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the specificity of the small molecule CD73 inhibitor, OP-5244, with other known CD73 inhibitors. The data presented is intended to aid researchers in selecting the most appropriate tool compound for their studies and to provide a clear understanding of the experimental methodologies used to determine inhibitor specificity.

Introduction to CD73 and Its Inhibition

Ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a critical role in the tumor microenvironment by converting adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine.[1][2] High levels of adenosine in the tumor microenvironment inhibit the activity of immune cells, such as T cells and NK cells, allowing cancer cells to evade immune surveillance.[3][4] Therefore, inhibiting CD73 is a promising strategy in cancer immunotherapy to restore anti-tumor immunity.[3]

This compound is a potent and orally bioavailable small-molecule inhibitor of CD73, with a reported IC50 of 0.25 nM.[2][5] Specificity is a crucial attribute for any therapeutic inhibitor to minimize off-target effects. This guide assesses the specificity of this compound by comparing its inhibitory activity against CD73 with that of other known inhibitors and its activity against related ectonucleotidases, Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) and Tissue-Nonspecific Alkaline Phosphatase (TNAP).

Comparative Analysis of CD73 Inhibitor Specificity

The following table summarizes the in vitro potency and selectivity of this compound against human CD73 and other relevant ectonucleotidases, alongside data for other well-characterized CD73 inhibitors.

InhibitorTypeCD73 IC50/KᵢENPP1 IC50TNAP IC50Selectivity (CD73 vs. ENPP1)Selectivity (CD73 vs. TNAP)
This compound Small Molecule0.25 nM (IC50)[2][5]> 20 µM[3]Data Not Available> 80,000-foldData Not Available
AB680 (Quemliclustat) Small MoleculeKᵢ = 5 pM[6]> 10 µMData Not Available> 2,000,000-foldData Not Available
ORIC-533 Small MoleculeSub-nM (IC50)Data Not AvailableData Not AvailableData Not AvailableData Not Available
Oleclumab (MEDI9447) Monoclonal AntibodyNon-competitive inhibitor[7]Not ApplicableNot ApplicableNot ApplicableNot Applicable
CPI-006 Monoclonal AntibodyNot ApplicableNot ApplicableNot ApplicableNot ApplicableNot Applicable
TJD5 (Uliledlimab) Monoclonal AntibodyNot ApplicableNot ApplicableNot ApplicableNot ApplicableNot Applicable

IC50: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. Data Not Available: Specific quantitative data was not found in the searched literature.

Experimental Methodologies

The determination of inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to assess the potency and selectivity of CD73 inhibitors.

In Vitro Enzymatic Activity Assays

1. Malachite Green Assay for Ectonucleotidase Activity

This colorimetric assay is widely used to measure the activity of phosphatases, including CD73, ENPP1, and TNAP, by quantifying the release of inorganic phosphate (Pi) from their respective substrates.

Principle: The malachite green reagent forms a colored complex with inorganic phosphate, and the absorbance of this complex is measured spectrophotometrically. The amount of Pi produced is directly proportional to the enzyme activity.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM MgCl₂), the substrate (e.g., AMP for CD73, ATP for ENPP1, p-nitrophenyl phosphate for TNAP), and the recombinant ectonucleotidase enzyme.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified period (e.g., 15-30 minutes) to allow for enzymatic activity.

  • Color Development: Stop the reaction and initiate color development by adding the Malachite Green reagent.

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

2. AMP-Glo™ Assay for CD73 Activity

This is a luminescence-based assay that measures the amount of AMP remaining in a reaction, providing an indirect measure of CD73 activity.[5][8]

Principle: The assay utilizes a proprietary reagent that converts the remaining AMP into ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal. The amount of light produced is inversely proportional to the CD73 activity.

Protocol:

  • CD73 Reaction: Perform the CD73 enzymatic reaction in a buffer containing AMP as the substrate and the test inhibitor.

  • Reaction Termination and ATP Depletion: Add the AMP-Glo™ Reagent I to stop the CD73 reaction and degrade any remaining ATP.

  • AMP to ATP Conversion: Add AMP-Glo™ Reagent II, which contains an enzyme that converts AMP to ADP, followed by the conversion of ADP to ATP.

  • Luminescence Detection: Add a detection solution containing luciferase and luciferin. The luminescent signal is then measured using a luminometer.

  • Data Analysis: A lower luminescent signal indicates higher CD73 activity (more AMP consumed). Calculate the percentage of inhibition and determine the IC50 value.

Cellular Assays for CD73 Inhibition

Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context.

Protocol for Measuring Adenosine Production in Cancer Cells:

  • Cell Culture: Culture a cancer cell line known to express high levels of CD73 (e.g., MDA-MB-231 breast cancer cells or A549 lung cancer cells).

  • Inhibitor Treatment: Treat the cells with various concentrations of the CD73 inhibitor or a vehicle control for a specified duration.

  • AMP Stimulation: Add a known concentration of AMP to the cell culture medium to serve as the substrate for CD73.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Adenosine Quantification: Measure the concentration of adenosine in the supernatant using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Determine the extent to which the inhibitor reduces the production of adenosine compared to the control and calculate the EC50 value.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the CD73 signaling pathway and a typical workflow for assessing inhibitor specificity.

CD73_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP/ADP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Ado Adenosine A2AR A2A Receptor Ado->A2AR Binding CD39->AMP CD73->Ado cAMP cAMP A2AR->cAMP Activation PKA PKA cAMP->PKA Activation ImmuneSuppression Immune Suppression PKA->ImmuneSuppression Leads to OP5244 This compound OP5244->CD73 Inhibits

Caption: The CD73 signaling pathway, illustrating the conversion of ATP/ADP to immunosuppressive adenosine and the point of inhibition by this compound.

Inhibitor_Specificity_Workflow cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Profiling PrimaryScreen Primary Screen (e.g., Malachite Green Assay) DoseResponse Dose-Response Assay PrimaryScreen->DoseResponse Hit Confirmation IC50 IC50/Ki Determination DoseResponse->IC50 SelectivityPanel Selectivity Panel (CD73, ENPP1, TNAP) OffTarget Off-Target Cellular Assays SelectivityPanel->OffTarget SelectivityIndex Selectivity Index Calculation SelectivityPanel->SelectivityIndex CellularActivity Cellular CD73 Inhibition Assay (Adenosine Production) SpecificityProfile Specificity Profile Generation CellularActivity->SpecificityProfile IC50->SelectivityPanel IC50->CellularActivity SelectivityIndex->SpecificityProfile

Caption: A generalized experimental workflow for assessing the specificity of a CD73 inhibitor, from initial screening to comprehensive profiling.

Conclusion

References

Reversing Immunosuppression: A Comparative Guide to the CD73 Inhibitor OP-5244

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer immunotherapy, targeting the adenosine pathway has emerged as a promising strategy to overcome resistance to immune checkpoint inhibitors. Within this pathway, the ecto-5'-nucleotidase (CD73) enzyme plays a pivotal role in generating immunosuppressive adenosine in the tumor microenvironment. This guide provides a comprehensive comparison of OP-5244, an orally bioavailable small-molecule inhibitor of CD73, with other key alternatives, supported by experimental data to validate its efficacy in reversing immunosuppression.

Performance Comparison of CD73 Inhibitors

The following table summarizes the in vitro potency of this compound and its key competitors, AB680 (Quemliclustat) and ORIC-533. It is important to note that these values are compiled from various preclinical studies and may not represent a direct head-to-head comparison under identical experimental conditions.

CompoundTargetIC50 (nM)EC50 (nM)Ki (pM)Key Findings
This compound CD730.25[1][2]0.79 (H1568 NSCLC cells)[1][2], 0.22 (human CD8+ T cells)[1][2]Not ReportedPotent and orally active; completely inhibits adenosine production in cancer cells and CD8+ T cells, rescuing T-cell proliferation and cytokine production.[1][3][4][5]
AB680 (Quemliclustat) CD730.86[2]3.3 (H1568 cells)[2]5[6]Highly potent and selective, with low clearance and a long half-life in preclinical models; currently in Phase 1 clinical trials.[6][7]
ORIC-533 CD73Sub-nanomolarNot ReportedNot ReportedHighly potent, orally bioavailable inhibitor that effectively blocks adenosine-driven immunosuppression, even in high AMP environments; currently in Phase 1b clinical trials for multiple myeloma.[8][9][10][11]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to validate this compound, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing the reversal of immunosuppression.

Adenosine_Pathway ATP Extracellular ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A2AR A2A Receptor Adenosine->A2AR T_Cell T-Cell A2AR->T_Cell Inhibition Immunosuppression Immunosuppression OP5244 This compound CD73 CD73 OP5244->CD73

Caption: The CD73-adenosine signaling pathway targeted by this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation CD73_Inhibition CD73 Inhibition Assay T_Cell_Culture T-Cell Culture with AMP Proliferation_Assay T-Cell Proliferation Assay T_Cell_Culture->Proliferation_Assay Cytokine_Assay Cytokine Production Assay T_Cell_Culture->Cytokine_Assay Tumor_Model Syngeneic Mouse Tumor Model Treatment Treatment with this compound Tumor_Model->Treatment Tumor_Analysis Tumor Growth & Microenvironment Analysis Treatment->Tumor_Analysis

Caption: General experimental workflow for validating this compound's efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to assess the efficacy of CD73 inhibitors like this compound.

CD73 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CD73, which converts AMP to adenosine.

Principle: The amount of inorganic phosphate released from the hydrolysis of AMP is quantified. A common method is the malachite green assay, which forms a colored complex with free phosphate.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5).

    • Prepare solutions of recombinant human CD73 enzyme and the substrate, adenosine monophosphate (AMP).

    • Prepare a stock solution of the test compound (e.g., this compound) and create a serial dilution.

  • Assay Procedure:

    • Add the CD73 enzyme to the wells of a microplate.

    • Add the serially diluted test compound or vehicle control to the wells and incubate to allow for binding to the enzyme.

    • Initiate the enzymatic reaction by adding the AMP substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction.

  • Detection:

    • Add the malachite green reagent to each well.

    • Incubate at room temperature to allow for color development.

    • Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

T-Cell Proliferation and Cytokine Production Assay

This assay evaluates the ability of a CD73 inhibitor to rescue T-cell function from the immunosuppressive effects of adenosine.

Principle: T-cells are stimulated to proliferate and produce cytokines in the presence of AMP. The ability of the test compound to reverse the AMP-induced suppression of these functions is measured.

Protocol Outline:

  • Cell Preparation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

    • Isolate CD8+ or CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture and Treatment:

    • Culture the isolated T-cells in appropriate media.

    • Label the T-cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.

    • Plate the labeled T-cells and stimulate them with anti-CD3/CD28 antibodies or other T-cell activators.

    • Add AMP to the culture to induce immunosuppression.

    • Add the serially diluted test compound (e.g., this compound) or vehicle control.

    • Incubate the cells for a period of 3-5 days.

  • Analysis:

    • Proliferation: Harvest the cells and analyze the CFSE dilution by flow cytometry. A decrease in CFSE fluorescence indicates cell proliferation.

    • Cytokine Production: Collect the cell culture supernatants and measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay. Alternatively, intracellular cytokine staining can be performed and analyzed by flow cytometry.[12]

  • Data Analysis:

    • Quantify the percentage of proliferating T-cells and the concentration of cytokines for each treatment condition.

    • Compare the results from the compound-treated groups to the AMP-only control to determine the extent of functional rescue.

Conclusion

The preclinical data strongly support the potential of this compound as a potent, orally bioavailable inhibitor of CD73 for reversing adenosine-mediated immunosuppression in the tumor microenvironment. Its ability to completely block adenosine production and restore T-cell function positions it as a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other immunotherapies. The comparative data presented in this guide offer a valuable resource for researchers and drug development professionals evaluating novel strategies to enhance anti-tumor immunity. Further head-to-head clinical studies will be crucial to definitively establish the therapeutic advantages of this compound over other CD73 inhibitors.

References

A Comparative Guide to Adenosine Pathway Inhibitors: Benchmarking OP-5244

Author: BenchChem Technical Support Team. Date: November 2025

The tumor microenvironment (TME) employs various strategies to evade the host's immune system, with the adenosine pathway emerging as a critical mechanism of immunosuppression.[1][2] Extracellular adenosine, produced in high concentrations within hypoxic and inflamed tumor tissues, signals through its receptors on immune cells to dampen anti-tumor responses.[3] This has established the adenosine pathway as a significant target for cancer immunotherapy.[2][4] Inhibitors targeting this pathway, such as the CD73 inhibitor OP-5244, represent a promising class of therapeutics. This guide provides a detailed comparison of this compound with other adenosine pathway inhibitors, supported by preclinical data and experimental methodologies.

The Adenosine Signaling Pathway and Points of Inhibition

Extracellular adenosine is generated through the sequential hydrolysis of adenosine triphosphate (ATP). CD39, an ectonucleotidase, converts ATP and ADP to adenosine monophosphate (AMP). Subsequently, the ecto-5'-nucleotidase, CD73, hydrolyzes AMP into immunosuppressive adenosine.[5][6] Adenosine then binds primarily to A2A and A2B receptors (A2aR, A2bR) on T cells, NK cells, dendritic cells, and myeloid-derived suppressor cells, leading to decreased immune cell activation and proliferation.[1][3] Therapeutic strategies aim to inhibit this process at various points: blocking adenosine production by inhibiting CD39 or CD73, or blocking adenosine's effects by antagonizing its receptors.[4][7]

Adenosine_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell cluster_Inhibitors Therapeutic Intervention Points ATP ATP / ADP AMP AMP ATP->AMP CD39 ADO Adenosine (Immunosuppressive) AMP->ADO CD73 Receptor A2aR / A2bR ADO->Receptor Suppression Immune Suppression (↓ Proliferation, ↓ Cytokine Release) Receptor->Suppression CD39_Inh CD39 Inhibitors (e.g., TTX-30) CD39_Inh->ATP CD73_Inh CD73 Inhibitors (e.g., this compound) CD73_Inh->AMP Block A2R_Ant A2aR/A2bR Antagonists (e.g., Ciforadenant) A2R_Ant->Receptor Block

Figure 1. Adenosine pathway and inhibitor targets.

This compound: A Potent, Orally Bioavailable CD73 Inhibitor

This compound is a novel, monophosphonate small-molecule inhibitor of CD73.[5] It was designed to be a highly potent and orally bioavailable therapeutic candidate that functions by preventing the production of adenosine from AMP.[5][8] Preclinical studies have shown that this compound completely inhibits adenosine production in both human cancer cells and CD8+ T cells.[5][9] This activity leads to the reversal of AMP-mediated immunosuppression, restoring the proliferation and cytokine production of CD8+ T cells.[6]

Comparative Performance Analysis

This compound's performance can be benchmarked against other inhibitors targeting the adenosine pathway, including other CD73 inhibitors and adenosine receptor antagonists.

Comparison with Other CD73 Inhibitors

CD73 inhibitors can be broadly categorized into small molecules and monoclonal antibodies. This compound stands out due to its high potency and oral bioavailability, a significant advantage over intravenously administered antibodies.[9] Another potent small-molecule CD73 inhibitor, ORIC-533, which is a further development/optimization of the this compound program, is noted for its ability to reverse immunosuppression even in high AMP environments, a condition often found in tumors.[10][11][12]

CompoundTypeTargetPotency (IC50/EC50)Key Features
This compound Small MoleculeCD73IC50: 0.25 nM[13] EC50: 0.79 nM (H1568 cells)[6][13] EC50: 0.22 nM (CD8+ T cells)[6][13]High potency, oral bioavailability in multiple preclinical species.[5][9]
ORIC-533 Small MoleculeCD73Binds with high affinity.[12]"Best-in-class" potential; effective in high AMP environments.[10][12]
AB680 Small MoleculeCD73IC50: 0.86 nM[14]Potent nucleotide-derived inhibitor, administered intravenously in clinical trials.[9][14]
Anti-CD73 mAbs Monoclonal AntibodyCD73VariesIntravenous administration; may incompletely inhibit adenosine production compared to small molecules.[1][14]
Comparison with Adenosine Receptor Antagonists

A2aR and A2bR antagonists act downstream of adenosine production. While this approach has shown some clinical activity, its efficacy may be limited in tumors with very high concentrations of adenosine that can outcompete the antagonist for receptor binding.[10][15] In contrast, CD73 inhibitors like this compound prevent the formation of adenosine altogether, potentially offering a more robust blockade of the pathway.[10]

CompoundTypeTargetKey Features
Ciforadenant (CPI-444) Small MoleculeA2aROne of the most widely tested A2aR antagonists in clinical trials.[1][7]
Inupadenant Small MoleculeA2aRPotent, non-brain penetrant, and highly selective A2aR antagonist.[15]
AZD4635 Small MoleculeA2aRIn clinical trials for various solid tumors.[7]
AB928 Small MoleculeDual A2aR/A2bRDual targeting may provide a more comprehensive blockade of adenosine signaling.[1][16]

Experimental Methodologies

The evaluation of adenosine pathway inhibitors involves a series of standardized in vitro and in vivo assays to determine potency, efficacy, and pharmacokinetic properties.

In Vitro CD73 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of CD73, which converts AMP to adenosine.

Protocol:

  • Cell Culture: Human cancer cell lines with high CD73 expression (e.g., H1568 non-small cell lung cancer cells) or isolated immune cells (e.g., CD8+ T cells) are cultured under standard conditions.[6]

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a specified period.

  • Enzymatic Reaction: The substrate, AMP, is added to the cell culture to initiate the enzymatic reaction.

  • Quantification: After a defined incubation time, the reaction is stopped. The concentration of the product, adenosine, in the cell supernatant is measured using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The concentration of adenosine produced is plotted against the inhibitor concentration. The EC50 value, representing the concentration of the inhibitor required to reduce adenosine production by 50%, is calculated.[6][13]

Experimental_Workflow start Start culture 1. Culture CD73-expressing cells (e.g., H1568, CD8+ T cells) start->culture treat 2. Add serial dilutions of This compound or other inhibitor culture->treat add_amp 3. Add AMP substrate to initiate reaction treat->add_amp incubate 4. Incubate to allow AMP -> Adenosine conversion add_amp->incubate measure 5. Measure Adenosine concentration (LC-MS/MS) incubate->measure analyze 6. Calculate EC50 value measure->analyze end End analyze->end

References

Independent Verification of OP-5244's Potency and IC50: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency and IC50 of the CD73 inhibitor OP-5244 against other alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate independent verification and replication.

Quantitative Data Summary

The following table summarizes the reported potency and IC50 values for this compound and comparable CD73 inhibitors. This data is compiled from preclinical studies and provides a basis for evaluating their relative efficacy.

CompoundTargetIC50 (Biochemical)Cell-Based EC50Key Findings
This compound CD730.25 nM[1][2]0.79 ± 0.38 nM (H1568 cells)[1][2]Potent, orally bioavailable inhibitor that reverses immunosuppression by blocking adenosine production.[1][3][4]
AB680 CD730.86 nM[2]3.3 nM (H1568 cells)[2]A potent nucleotide-derived CD73 inhibitor.[3]
ORIC-533 CD73SubnanomolarPotent in human and mouse tumor cell linesA potential best-in-class, orally bioavailable small molecule inhibitor of CD73.[5]
PSB-12379 CD73Low nanomolar KiNot specifiedA potent and selective CD73 inhibitor.[6]
PSB-12489 CD73Low nanomolar KiNot specifiedA potent, selective, and metabolically stable CD73 inhibitor.[6]

Experimental Protocols

Detailed methodologies are crucial for the independent verification of published findings. Below are representative protocols for determining the IC50 of small molecule inhibitors.

1. Cell-Based IC50 Determination using MTT Assay

This protocol outlines a common method for assessing the effect of a compound on cell viability.

  • Cell Preparation:

    • Culture adherent cells in a suitable medium (e.g., DMEM with 10% FBS) in a T75 flask until they reach near confluency.[7]

    • Wash the cells with sterile 1X PBS, then detach them using trypsin.[7]

    • Neutralize the trypsin with culture media and centrifuge to pellet the cells.[7]

    • Resuspend the cell pellet in fresh media and perform a cell count using a hemocytometer.[7]

    • Dilute the cell suspension to the desired concentration (e.g., 200,000 cells/mL).[7]

    • Plate 100 μL of the cell suspension into each well of a 96-well plate, resulting in 1,000-10,000 cells per well.[8] The edge wells should be filled with sterile PBS to minimize evaporation.[8]

    • Incubate the plate at 37°C in a 5% CO2 incubator until the cells adhere to the well surface.[8]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.[8]

    • Create a serial dilution of the compound at various concentrations.

    • Add the diluted compound to the appropriate wells. Include a solvent control (DMSO only) and a positive control with a known active compound. Each treatment should be replicated at least three times.[8]

    • Incubate the plate for a specified period (e.g., 24-72 hours).[8]

  • MTT Assay and Data Analysis:

    • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8] Living cells will metabolize the MTT into formazan crystals.[8]

    • Aspirate the culture medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance of each well at 490 nm using a microplate reader.[8]

    • Calculate the percentage of cell inhibition for each compound concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.[9]

2. Fluorescence-Based Deadenylase Assay for Biochemical IC50 Determination

This method is suitable for determining the direct inhibitory effect of a compound on enzyme activity.

  • Reaction Setup:

    • Pre-incubate the purified enzyme (e.g., Caf1/CNOT7) with the small molecule inhibitor at various concentrations for 15 minutes at room temperature.[10]

    • Initiate the enzymatic reaction by adding the RNA substrate.[10]

    • Incubate the reaction for 60 minutes at 30°C.[10]

  • Detection and Analysis:

    • Stop the reaction by adding SDS and a fluorescently labeled probe that hybridizes to the uncleaved RNA substrate.[10]

    • Measure the fluorescence to quantify the amount of remaining substrate.

    • Calculate the IC50 value by plotting the enzyme activity against the inhibitor concentration.[10]

Visualizations

Signaling Pathway of CD73 Inhibition

The following diagram illustrates the mechanism of action of this compound in the tumor microenvironment.

CD73_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_tcell T-Cell ATP ATP/ADP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Immunosuppressive Adenosine Adenosine_Receptor A2A Receptor Adenosine->Adenosine_Receptor Binds to CD39->AMP CD73->Adenosine TCell_Activation T-Cell Activation & Proliferation Adenosine_Receptor->TCell_Activation Inhibits OP5244 This compound OP5244->CD73 Inhibits

Caption: Mechanism of this compound in blocking immunosuppressive adenosine production.

Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of a compound.

IC50_Workflow start Start cell_prep Prepare and Plate Cells start->cell_prep compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep treatment Treat Cells with Compound cell_prep->treatment compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Viability Assay (e.g., MTT) incubation->assay data_acq Measure Absorbance assay->data_acq analysis Calculate % Inhibition data_acq->analysis ic50_calc Determine IC50 via Non-linear Regression analysis->ic50_calc end End ic50_calc->end

Caption: A generalized workflow for determining the IC50 value of a test compound.

References

Safety Operating Guide

Navigating the Safe Disposal of OP-5244: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the proper disposal of OP-5244, a potent and orally active inhibitor of CD73. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines best practices based on general laboratory safety protocols for similar research compounds.

Immediate Safety and Handling Considerations

Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, especially in its solid form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

General Disposal Procedures for this compound

The disposal of this compound must comply with all applicable local, state, and federal regulations for hazardous waste. The following steps provide a general guideline for its disposal in a laboratory setting:

  • Waste Identification and Segregation:

    • Unused or expired pure this compound should be treated as hazardous chemical waste.

    • Solutions containing this compound should be collected in a designated, properly labeled, and sealed waste container. Do not mix with incompatible waste streams.

    • Materials contaminated with this compound, such as pipette tips, vials, and absorbent paper, should be collected in a separate, clearly labeled solid waste container.

  • Waste Collection and Storage:

    • Use only approved and compatible containers for waste collection.

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the EHS department or contractor with all available information about the compound.

Important Note: Never dispose of this compound by pouring it down the drain or placing it in the regular trash. This can lead to environmental contamination and potential harm to aquatic life.

Summary of General Chemical Hazards and Precautions

The following table summarizes general hazard information that should be considered when handling and disposing of research chemicals of a similar nature to this compound, based on general Safety Data Sheet information.

Hazard ClassificationPrecautionary Statements
Acute Toxicity (Oral) Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[1]
Skin Corrosion/Irritation Wear protective gloves and clothing. If on skin, take off immediately all contaminated clothing. Rinse skin with water.[1]
Serious Eye Damage/Irritation Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Aquatic Toxicity Avoid release to the environment.[1]

Experimental Protocols: Decontamination of Glassware

For reusable glassware contaminated with this compound, a thorough decontamination procedure is essential.

  • Initial Rinse: Rinse the glassware multiple times with a suitable solvent in which this compound is soluble. Collect the solvent rinsate as hazardous waste.

  • Washing: Wash the glassware with an appropriate laboratory detergent and water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to dry completely before reuse.

Visualizing the Disposal Workflow

The following diagram illustrates a general decision-making workflow for the proper disposal of laboratory chemical waste.

start Chemical Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous non_hazardous Dispose in designated non-hazardous waste stream is_hazardous->non_hazardous No segregate Segregate waste by compatibility and type (solid, liquid, sharps) is_hazardous->segregate Yes end Waste Disposed non_hazardous->end label_container Use a compatible and properly labeled waste container segregate->label_container store_safely Store in a designated, secure, and ventilated area label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup store_safely->contact_ehs contact_ehs->end

Caption: General workflow for laboratory chemical waste disposal.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and minimizing environmental impact. Always consult your institution's specific safety guidelines and disposal protocols.

References

Personal protective equipment for handling OP-5244

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for OP-5244

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of this compound.

This document provides critical safety and logistical information for the handling of this compound, a potent CD73 inhibitor used in cancer research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on safety information for related compounds, including phosphonic acid and adenosine, as well as general best practices for handling hazardous research chemicals.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various operational scenarios.

Scenario Required Personal Protective Equipment
Routine Handling & Preparation - Gloves: Nitrile gloves, to be changed regularly and immediately if contaminated.
- Eye Protection: Safety glasses with side shields or chemical splash goggles.
- Lab Coat: A standard laboratory coat, fully buttoned.
Weighing and Aliquoting (Powder Form) - All routine handling PPE plus:
- Respiratory Protection: Use of a certified fume hood or a P100 respirator is required to avoid inhalation of fine particles.
Potential for Splash or Aerosol Generation - All routine handling PPE plus:
- Face Shield: In addition to safety goggles, a face shield should be worn.
- Protective Clothing: Chemical-resistant apron or gown.
Emergency Situations (e.g., Spills) - Gloves: Heavy-duty, chemical-resistant gloves.
- Eye Protection: Chemical splash goggles and a face shield.
- Respiratory Protection: A full-face respirator with appropriate cartridges.
- Protective Clothing: Chemical-resistant suit or coveralls.

Standard Operating Procedures for this compound

Adherence to the following step-by-step protocols is essential for the safe handling and disposal of this compound.

Handling and Experimental Protocol
  • Preparation: Before handling this compound, ensure that the designated work area, typically a certified chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is available and in good condition.

  • Personal Protective Equipment: At a minimum, don a lab coat, nitrile gloves, and safety glasses with side shields before handling the compound.

  • Weighing and Solution Preparation:

    • Perform all weighing and preparation of stock solutions within a chemical fume hood to minimize inhalation risk.

    • Use appropriate tools for handling the solid compound, such as a chemical spatula.

    • When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Experimental Use:

    • Clearly label all containers with the compound name, concentration, date, and your initials.

    • When conducting experiments, be mindful of potential splash and aerosol generation. Use appropriate containment measures.

    • After handling, wash hands thoroughly with soap and water, even after removing gloves.

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including pipette tips, tubes, and gloves, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office.

Visual Safety Guides

To further aid in operational clarity, the following diagrams illustrate key safety workflows and logical relationships.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound start Start: Assess Task routine Routine Handling? start->routine powder Handling Powder? routine->powder Yes ppe_routine Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves routine->ppe_routine No splash Splash/Aerosol Risk? powder->splash Yes ppe_powder Add: - Fume Hood or - P100 Respirator powder->ppe_powder No emergency Emergency Situation? splash->emergency Yes ppe_splash Add: - Face Shield - Chemical Apron splash->ppe_splash No emergency->ppe_routine No ppe_emergency Full Chemical Resistant Gear: - Suit - Full-Face Respirator - Heavy-Duty Gloves emergency->ppe_emergency Yes

Caption: PPE selection workflow for this compound handling.

Disposal_Decision_Tree This compound Waste Disposal Decision Tree start Waste Generated is_solid Is it solid waste? start->is_solid is_liquid Is it liquid waste? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_container Is it an empty container? is_liquid->is_container No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes rinse_container Triple-Rinse with Appropriate Solvent is_container->rinse_container Yes collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse_container->collect_rinsate dispose_container Dispose of Container per Institutional Guidelines collect_rinsate->dispose_container

Caption: Decision tree for the proper disposal of this compound waste.

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